1-(Methoxymethyl)-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-30-9 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability of 1-(Methoxymethyl)-2-nitrobenzene in Solution
This guide details the thermodynamic and kinetic stability profile of 1-(Methoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzyl methyl ether), a model compound for the widely used o-nitrobenzyl (oNB) photocleavable protecting groups.
Technical Guide for Drug Development & Synthesis
Part 1: Executive Technical Summary
1-(Methoxymethyl)-2-nitrobenzene is a bifunctional aromatic system characterized by an ortho-nitro group relative to a benzylic ether. Its thermodynamic stability is strictly context-dependent:
-
In the Dark (Ground State): The molecule exhibits high thermodynamic stability against hydrolysis and thermal decomposition under standard laboratory conditions (STP). It behaves as a typical benzyl ether, requiring harsh acidic conditions or high temperatures to cleave.
-
Under Irradiation (Excited State): The compound is thermodynamically unstable upon absorption of UV light (300–365 nm). It undergoes an irreversible intramolecular rearrangement (the "Ortho Effect") driven by the high energy of the excited nitro group, leading to the release of methanol and the formation of 2-nitrosobenzaldehyde.
Critical Identity Check:
-
Target Compound: 1-(Methoxymethyl)-2-nitrobenzene (CAS: 38177-30-9). Structure: Benzyl ether.[1]
-
Common Confusion: Do not confuse with 2-Nitroanisole (CAS: 91-23-6), which is a phenyl ether and lacks the benzylic carbon necessary for the photochemical rearrangement described here.
Part 2: Physicochemical Profile & Solubility
The thermodynamic stability of this compound in solution is heavily influenced by solvent polarity and proton availability, which dictate the lifetime of the reactive intermediates formed during degradation.
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Formula | C₈H₉NO₃ | MW: 167.16 g/mol |
| LogP (Oct/Water) | ~2.0 (Estimated) | Lipophilic; low aqueous solubility limits hydrolysis rates in pure water. |
| Solubility | High: DCM, DMSO, MeOH, MeCNLow: Water (<1 mg/mL) | Stability studies in aqueous media require co-solvents (e.g., 50% MeCN) to ensure homogeneity. |
| pKa (Benzylic H) | >20 (Ground State)~3.6 (Aci-nitro tautomer) | The aci-nitro transient formed upon irradiation is a strong acid, making the degradation rate pH-dependent. |
Part 3: Thermodynamic & Kinetic Stability Analysis
Photochemical Instability (The Dominant Pathway)
The defining characteristic of 1-(Methoxymethyl)-2-nitrobenzene is its lability to UV light. This is not a simple bond dissociation but a thermodynamically favorable rearrangement.
-
Mechanism: Upon excitation (
), the nitro group abstracts a benzylic hydrogen (Norrish Type II-like), forming an aci-nitro tautomer. This high-energy intermediate cyclizes to a benzisoxazol-1-ol, which then ring-opens to a hemiacetal. -
Thermodynamics: The reaction is driven by the formation of the stable nitroso carbonyl byproduct. The overall
of the reaction is negative (exergonic). -
Kinetics: The rate-limiting step in aqueous solution is often the decay of the aci-nitro intermediate or the breakdown of the hemiacetal, both of which are acid/base catalyzed.
Hydrolytic Stability (Dark Conditions)
In the absence of light, the compound is remarkably stable.
-
Neutral/Basic pH: The ether linkage is inert. Unlike esters, it does not undergo saponification.
-
Acidic pH: Significant hydrolysis requires strong mineral acids and elevated temperatures (
C) to protonate the ether oxygen and facilitate or cleavage. -
Self-Validation: If degradation is observed at pH 7 in the dark, check for light leakage or transition metal contamination (which can catalyze reduction of the nitro group).
Thermal Stability
-
Decomposition Onset: Generally
C. -
Pathway: At extreme temperatures, o-nitrobenzyl systems can undergo an intramolecular redox reaction to form anthranil derivatives, similar to the photochemical pathway but thermally driven.
-
Storage: Stable indefinitely at room temperature if protected from light.
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the competing stability pathways. The "Light" path is the primary instability vector, while the "Dark" path represents the compound's inherent resistance to hydrolysis.
Figure 1: Mechanistic flow of 1-(Methoxymethyl)-2-nitrobenzene degradation. The red path indicates the rapid, thermodynamically favorable photochemical breakdown; the grey dashed path indicates the kinetically hindered dark hydrolysis.
Part 5: Experimental Protocols for Stability Assessment
To rigorously define the stability profile in your specific matrix, follow this "Dark vs. Light" differential protocol.
Protocol A: Dark Stability (Hydrolytic Baseline)
Objective: Verify structural integrity in solution absent of photolysis.
-
Preparation: Dissolve compound to 1 mM in 50:50 Acetonitrile:Buffer (pH 2.0, 7.4, and 9.0).
-
Control: Wrap vials completely in aluminum foil to exclude all light.
-
Incubation: Thermostat at 25°C and 40°C (accelerated).
-
Sampling: Aliquot at T=0, 24h, 48h, and 7 days.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/MeCN gradient.
-
Detection: 254 nm.
-
Acceptance Criteria: >99% recovery relative to T=0. Loss >1% indicates specific catalytic incompatibility with the buffer components.
-
Protocol B: Photochemical Lability (Actinometry)
Objective: Determine the quantum efficiency and half-life under ambient or specific irradiation.
-
Setup: Use a quartz cuvette (glass absorbs UV <300nm, but this compound reacts up to ~365nm).
-
Irradiation: Expose 50 µM solution to a 365 nm LED source or calibrated UV lamp.
-
Tracking: Monitor UV-Vis spectrum in real-time.
-
Key Indicator: Disappearance of the starting material peak (~260 nm) and appearance of the 2-nitrosobenzaldehyde peak (broad absorbance ~320 nm and weak n->pi* >700 nm).
-
-
Isosbestic Points: Look for clear isosbestic points during the transformation. Loss of isosbestic behavior implies secondary decomposition of the nitroso product (common in prolonged irradiation).
Protocol C: Thermal Stress (DSC)
Objective: Safety profiling for scale-up.
-
Instrument: Differential Scanning Calorimetry (DSC).[2]
-
Conditions: Seal 2-5 mg in a high-pressure gold-plated crucible (to contain volatile MeOH if cleavage occurs).
-
Ramp: 5°C/min from 30°C to 300°C.
-
Signal: Watch for a sharp exotherm. o-nitrobenzyl derivatives typically show a decomposition exotherm onset >200°C.
Part 6: Stability Decision Tree
Use this workflow to determine if 1-(Methoxymethyl)-2-nitrobenzene is suitable for your application.
Figure 2: Workflow for assessing suitability. The critical control point is light exclusion.
References
-
Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[3][4][5] Journal of the American Chemical Society, 126(14), 4581–4595.
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates.[6] Journal of the American Chemical Society, 127(25), 8934–8935.
-
Corrie, J. E., et al. (2003).[3][4][5] A Transient Absorbance Study of the Photochemistry of 2-Nitrobenzyl Esters and Ethers. Journal of the American Chemical Society, 125(28), 8546-8554.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards (NIST) / DTIC Final Report.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. torontech.com [torontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. [folia.unifr.ch]
Technical Guide: UV-Vis Absorption Spectrum of 2-Nitrobenzyl Methyl Ether Derivatives
Executive Summary: The Photochemical Switch
For researchers in chemical biology and drug delivery, the 2-nitrobenzyl (2-NB) group is not merely a protecting group; it is a photonic switch. Its utility hinges on a precise photophysical event: the absorption of a photon triggers an intramolecular rearrangement (Norrish Type II), cleaving a covalent bond to release a bioactive "payload" (e.g., ATP, glutamate, peptides) while generating a nitroso byproduct.
This guide dissects the UV-Vis spectral properties that govern this process. We move beyond basic absorbance readings to understanding how substituent effects manipulate the absorption window, how to quantify efficiency (quantum yield), and how to avoid common spectral artifacts during uncaging experiments.
Photophysical Fundamentals
The core chromophore is the nitrobenzene moiety. Understanding its electronic transitions is prerequisite to interpreting the spectrum.
The Chromophore
The UV-Vis spectrum of 2-nitrobenzyl derivatives is dominated by two primary electronic transitions:
-
Transition: High intensity (
), typically found in the deep UV (< 300 nm). This corresponds to the aromatic ring excitation. -
Transition: Lower intensity (
), appearing as a shoulder or weak band around 300–350 nm.[1] This involves the non-bonding electrons of the nitro group oxygen.
Crucial Insight: While the
Structure-Property Relationships: Tuning the Window
The "methyl ether" in the title often refers to the leaving group context (e.g., releasing methanol as a model), but the benzyl core modifications determine the absorption.
Spectral Comparison of Key Derivatives
The following table contrasts the baseline 2-nitrobenzyl core with its most common "upgraded" variant, the 4,5-dimethoxy derivative (DMNB/Nitroveratryl).
| Derivative Class | Core Structure | Key Feature | ||
| 2-Nitrobenzyl (2-NB) | Unsubstituted Ring | ~260 nm | ~6,000 | Too energetic. Requires deep UV; high phototoxicity to cells. |
| 4,5-Dimethoxy-2-NB (DMNB) | Electron-donating OMe groups | ~350 nm | ~5,000 | Standard. "Near-UV" activation; compatible with standard 365 nm UV lamps. |
| Methyl at benzylic position | ~265 nm | ~6,000 | Faster Kinetics. Releases a ketone (acetophenone) rather than aldehyde; less reactive byproduct. | |
| Biaryl/Conjugated NB | Extended | >400 nm | >10,000 | Visible Light. Conjugation lowers the HOMO-LUMO gap, allowing blue/cyan light uncaging. |
Senior Scientist Note: Always verify the
in your specific buffer. Solvatochromism (solvent-dependent spectral shifting) is significant in nitro-compounds due to the large dipole moment change upon excitation.
Mechanistic Tracking via UV-Vis
You do not just "measure" the spectrum; you use it to validate the reaction progress. The photolysis of 2-nitrobenzyl derivatives produces a distinct spectral evolution.
The Spectral Signature of Cleavage
-
Reactant State: Strong absorption at
(e.g., 350 nm for DMNB). -
Irradiation: As the reaction proceeds, the nitro group is reduced to a nitroso group.
-
Product State:
-
Bleaching: The original nitro band decreases.
-
Red-Shifted Product: The byproduct (2-nitrosobenzaldehyde or 2-nitrosoacetophenone) often has a broad, weaker absorption at longer wavelengths (>380 nm).
-
Isosbestic Points: Well-defined isosbestic points indicate a clean conversion without long-lived side reactions or secondary photolysis.
-
Pathway Visualization
The following diagram maps the photochemical cascade you are monitoring.
Caption: The Norrish Type II photocleavage pathway. The aci-nitro intermediate is short-lived but spectrally distinct.
Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Purpose: To accurately quantify the concentration of your caged compound and predict optical density in biological assays.
-
Solvent Choice: Select a solvent that mimics your application environment (e.g., PBS with <1% DMSO for solubility). Avoid solvents that absorb below 300 nm (like acetone).
-
Stock Preparation: Weigh
5-10 mg of the derivative. Dissolve in a volumetric flask to create a Stock A (e.g., 10 mM). -
Serial Dilution: Prepare 5 dilutions ranging from 10
M to 100 M. -
Baseline: Run a blank scan with pure solvent.
-
Measurement: Scan from 200 nm to 600 nm.
-
Validation: Plot Absorbance (
) vs. Concentration (M). The slope is .-
Criterion:
must be . If the line does not pass through zero, check for aggregation or instrument baseline error.
-
Protocol B: Photolysis Quantum Yield ( )
Purpose: To measure how efficiently photons are used. A high
The "Relative" Method (Actinometry):
Direct photon counting is difficult. Use a chemical actinometer (a standard with known
Caption: Simplified workflow for relative quantum yield determination.
-
Optical Matching: Prepare the sample and actinometer such that their Absorbance at the irradiation wavelength is identical (and low,
) to ensure uniform light absorption. -
Irradiation: Expose both samples to the same light source for fixed intervals.
-
Quantification:
-
For the sample: Measure the disappearance of the starting material via HPLC (preferred) or UV-Vis.
-
For the actinometer: Measure the product formed.
-
-
Calculation:
(Note: If Abs is matched, the last term becomes 1).
Troubleshooting & Artifacts
The "Inner Filter" Effect: The nitroso byproduct released during cleavage absorbs UV light (often tailing into the 300-400 nm range).
-
Problem: As the reaction progresses, the byproduct competes with the remaining caged compound for photons.
-
Symptom:[2][3] The reaction rate appears to slow down drastically over time, not following first-order kinetics.
-
Solution: Keep conversion low (<20%) for kinetic measurements, or mathematically correct for the byproduct absorbance.
Solvent Cutoffs:
When working with 2-NB derivatives (Abs
-
Requirement: Use Quartz cuvettes and spectrophotometric grade Acetonitrile or Methanol.
References
-
Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[4] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. [Link]
-
Corrie, J. E. T. et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers involves Two Parallel Pathways." Journal of the American Chemical Society. [Link]
-
Aujard, I. et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-2-nitrobenzene in Polar vs. Non-polar Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(methoxymethyl)-2-nitrobenzene, a key intermediate in various synthetic pathways. We will first dissect the molecule's structural attributes to theoretically predict its solubility behavior based on the fundamental principle of "like dissolves like." This theoretical analysis is followed by a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of moderately polar organic compounds.
Introduction: The Critical Role of Solubility
In the realms of chemical synthesis, pharmaceutical development, and material science, solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes. For a compound like 1-(methoxymethyl)-2-nitrobenzene, understanding its solubility profile across a spectrum of polar and non-polar solvents is paramount for reaction optimization, purification strategies, formulation development, and assessing its environmental fate. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, complicates isolation and purification, and can be a significant hurdle in the development of active pharmaceutical ingredients (APIs) by affecting bioavailability. This guide provides both the theoretical underpinnings and a practical, self-validating experimental workflow to characterize the solubility of this molecule.
Theoretical Prediction of Solubility: A Structural Analysis
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure of 1-(Methoxymethyl)-2-nitrobenzene
To predict the solubility of 1-(methoxymethyl)-2-nitrobenzene, we must first analyze its molecular structure and the functional groups present.
Caption: Molecular Structure of 1-(Methoxymethyl)-2-nitrobenzene.
The molecule possesses three key structural features that influence its polarity and, consequently, its solubility:
-
Aromatic Benzene Ring: This large, non-polar, hydrophobic core contributes to its solubility in non-polar solvents through van der Waals forces.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It can participate in dipole-dipole interactions with polar solvent molecules.
-
Methoxymethyl Group (-CH₂OCH₃): This group contains a polar ether linkage (C-O-C) which can act as a hydrogen bond acceptor. However, the presence of two alkyl portions (methylene and methyl groups) adds non-polar character.
Polarity Assessment and Solubility Prediction
The presence of both a large non-polar benzene ring and two polar functional groups suggests that 1-(methoxymethyl)-2-nitrobenzene is a molecule of intermediate polarity .
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will be the primary driver of solubility. We can predict moderate to good solubility in aromatic solvents like toluene, where pi-stacking interactions can occur, and lower but still significant solubility in aliphatic non-polar solvents like hexane.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have significant dipole moments and can effectively solvate the polar nitro and ether groups. We predict good solubility in this class of solvents.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While these solvents are polar, their primary intermolecular force is hydrogen bonding. 1-(Methoxymethyl)-2-nitrobenzene can act as a hydrogen bond acceptor at its ether and nitro oxygens, but it cannot act as a hydrogen bond donor.
-
In alcohols like ethanol and methanol, the alkyl portion of the solvent can interact favorably with the benzene ring, while the hydroxyl group interacts with the polar moieties of the solute. Good solubility is expected.
-
In water , the highly ordered hydrogen-bonding network of water must be disrupted to solvate the large, non-polar benzene ring. This comes at a significant energetic cost. Therefore, despite the presence of polar groups, 1-(methoxymethyl)-2-nitrobenzene is predicted to have low solubility in water .[1]
-
Experimental Determination of Thermodynamic Solubility
To validate the theoretical predictions and obtain precise quantitative data, an experimental approach is necessary. The shake-flask method is the most reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]
Causality in Experimental Design
The protocol described below is designed to be a self-validating system. The extended equilibration time ensures that the system reaches true thermodynamic equilibrium, not just a kinetically trapped supersaturated state. The use of centrifugation followed by filtration provides a robust method for separating the solid and liquid phases, which is critical for accurate measurement.[2] Quantification by a validated HPLC method ensures specificity and accuracy, avoiding interference from potential impurities.
Experimental Workflow: The Shake-Flask Method
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2][3]
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution: a. To a series of glass vials, add an excess amount (e.g., 2-5 mg) of 1-(methoxymethyl)-2-nitrobenzene. The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial. Include a diverse range of solvents as outlined in Table 1. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C). b. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] A preliminary time-course study can be conducted to determine the point at which the concentration in solution becomes constant.
-
Phase Separation: a. Once equilibrium is reached, remove the vials and allow the excess solid to settle by gravity. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid. c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.[2]
-
Quantification by HPLC: a. Prepare a series of calibration standards of 1-(methoxymethyl)-2-nitrobenzene of known concentrations in a suitable solvent (e.g., acetonitrile). b. Analyze the calibration standards and the filtered sample solutions using a validated reverse-phase HPLC method with UV detection. c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the dissolved compound in the filtered samples by interpolation from the calibration curve. Account for any dilutions made.
-
Data Reporting: a. Report the solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.
Data Presentation and Solvent Selection
Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and interpretation. A curated list of solvents with varying polarities is essential for a comprehensive solubility screen.
Table 1: Selected Solvents for Solubility Screening and Their Polarity Indices
| Solvent Class | Solvent | Relative Polarity | Dielectric Constant (ε at 20°C) |
| Non-Polar | n-Hexane | 0.009 | 1.89 |
| Toluene | 0.099 | 2.38 | |
| Polar Aprotic | Diethyl Ether | 0.117 | 4.34 |
| Ethyl Acetate | 0.228 | 6.02 | |
| Tetrahydrofuran (THF) | 0.207 | 7.58 | |
| Acetone | 0.355 | 20.7 | |
| Acetonitrile | 0.460 | 37.5 | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | |
| Polar Protic | Ethanol | 0.654 | 24.55 |
| Methanol | 0.762 | 32.7 | |
| Water | 1.000 | 80.1 |
Data sourced from various chemical reference materials. The "Relative Polarity" is a normalized value from Reichardt's Dye studies.[2]
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Relative Polarity | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |
| n-Hexane | 0.009 | ||
| Toluene | 0.099 | ||
| Ethyl Acetate | 0.228 | ||
| Acetone | 0.355 | ||
| Acetonitrile | 0.460 | ||
| Ethanol | 0.654 | ||
| Methanol | 0.762 | ||
| Water | 1.000 |
Conclusion
This guide has outlined a dual approach to understanding the solubility of 1-(methoxymethyl)-2-nitrobenzene. Through structural analysis, we predict a molecule of intermediate polarity with limited aqueous solubility but good solubility in a range of organic solvents, particularly polar aprotic and alcoholic solvents. To move beyond prediction to quantitative fact, a robust, self-validating experimental protocol based on the shake-flask method has been provided. By systematically applying this methodology, researchers can generate high-quality, reliable solubility data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research.
References
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- GuideChem. (2025, May 20). 1-methoxy-2-nitrobenzene - 91-23-6, C7H7NO3, density, melting point, boiling point, structural formula, synthesis.
- Jouyban, A. (2019). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).
- ChemBK. (n.d.). 1-methoxy-2-nitrobenzene.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Sources
Methodological & Application
Application Note: Synthesis and Validation Protocol for 1-(Methoxymethyl)-2-nitrobenzene
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: 1-(Methoxymethyl)-2-nitrobenzene (Synonym: o-nitrobenzyl methyl ether) | CAS: 38177-30-9 [1]
Executive Summary & Strategic Rationale
1-(Methoxymethyl)-2-nitrobenzene is a highly versatile building block frequently utilized in the development of photolabile protecting groups and advanced pharmaceutical intermediates [2]. The presence of the strongly electron-withdrawing nitro group ortho to the benzylic ether linkage provides unique photochemical and electronic properties.
To achieve high-purity synthesis of this compound, this protocol leverages a modified Williamson ether synthesis. By reacting 2-nitrobenzyl bromide with sodium methoxide in a controlled methanolic environment, we exploit a classic bimolecular nucleophilic substitution (
Causality in Design:
-
Solvent Selection: Methanol is chosen as the solvent to perfectly match the methoxide nucleophile, eliminating the risk of competing alkoxide exchange side-reactions.
-
Temperature Control: The reaction is initiated at 0 °C. The strong electron-withdrawing nature of the ortho-nitro group highly activates the benzylic position, making the reaction highly exothermic. Low temperatures suppress unwanted dimerization (Wurtz-type coupling) and nucleophilic aromatic substitution (
) byproducts.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometric ratios and physicochemical data required for a standard 10 mmol scale synthesis.
| Material / Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Density / Conc. |
| 2-Nitrobenzyl bromide | Electrophile | 216.03 | 1.00 | 2.16 g | Solid |
| Sodium methoxide | Nucleophile / Base | 54.02 | 1.20 | 0.65 g | 25% wt in MeOH |
| Methanol (Anhydrous) | Solvent | 32.04 | N/A | 20.0 mL | 0.792 g/mL |
| 1-(Methoxymethyl)-2-nitrobenzene | Target Product | 167.16 | 1.00 (Theoretical) | 1.67 g | Liquid[3] |
Experimental Workflow & Causality
Workflow for the SN2 synthesis of 1-(Methoxymethyl)-2-nitrobenzene.
Phase 1: Reaction Assembly
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Rationale: Moisture introduces hydroxide ions, which compete with methoxide to form 2-nitrobenzyl alcohol as an impurity.
-
Dissolution: Add 2.16 g (10.0 mmol) of 2-nitrobenzyl bromide to the flask, followed by 15.0 mL of anhydrous methanol. Stir until complete dissolution is achieved.
-
Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition
-
Controlled Addition: Using a syringe pump, add the sodium methoxide solution (1.20 eq, typically ~2.75 mL of a 25% wt solution in MeOH diluted in 5 mL anhydrous MeOH) dropwise over 20 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of bis(2-nitrobenzyl) ether.
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (20-25 °C). Stir for 2 hours.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (
) should be completely consumed, replaced by a new, more polar UV-active spot ( ).
Phase 3: Workup and Isolation (Self-Validating System)
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (
). Rationale: The mild acid neutralizes any unreacted methoxide without risking the cleavage of the newly formed benzylic ether. -
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (
), and filter. -
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.
Phase 4: Purification
-
Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient elution of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.
-
Collection: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-(Methoxymethyl)-2-nitrobenzene.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized material, the protocol must validate itself through the following analytical benchmarks:
-
H NMR (400 MHz, CDCl
): Look for the diagnostic singlet of the methoxy group ( ppm, 3H) and the benzylic methylene protons ( ppm, 2H). The aromatic region should display four distinct protons characteristic of an ortho-disubstituted benzene ring (7.40 - 8.10 ppm). -
Mass Spectrometry (ESI+): Expected
peak at m/z 168.1. -
Appearance: The highly pure product should present as a pale yellow to clear liquid at room temperature [3].
References
-
Thorpe, E. (1921). A Dictionary Of Applied Chemistry Vol. 7. Internet Archive. Retrieved March 1, 2026, from [Link]
Application Note: Optimal Wavelengths for Uncaging 1-(Methoxymethyl)-2-nitrobenzene
Executive Summary
1-(Methoxymethyl)-2-nitrobenzene serves as the archetypal model for ortho-nitrobenzyl (o-NB) photolabile protecting groups (PPGs). While often modified with electron-donating groups (e.g., dimethoxy) to redshift absorption, the core nitrobenzyl ether linkage remains a staple in chemical biology for "caging" alcohols and phenols.
This guide defines the optimal excitation wavelengths for uncaging this moiety, balancing photolysis efficiency against biological compatibility .
-
Optimal One-Photon (1P) Wavelength: 365 nm (UV-A). While the absorption maximum (
) lies near 260–300 nm, 365 nm provides the best compromise between tissue penetration, uncaging quantum yield ( ), and minimal phototoxicity. -
Optimal Two-Photon (2P) Wavelength: 700–720 nm . The 2P cross-section (
) is low (< 0.1 GM), requiring high-intensity femtosecond pulsed lasers for effective uncaging in deep tissue.
Photophysical Profile & Mechanism[1][2][3][4][5][6][7]
Absorption Characteristics
The 1-(methoxymethyl)-2-nitrobenzene chromophore exhibits a primary absorption band in the deep UV and a weaker
| Parameter | Value | Notes |
| ~260–300 nm | Main | |
| 350–365 nm | Target | |
| 700–740 nm | Two-photon excitation corresponds to | |
| Quantum Yield ( | 0.1 – 0.2 | Solvent and pH dependent. |
| Byproduct | 2-Nitrosobenzaldehyde | Absorbance at ~320 nm can cause an "inner filter effect." |
Mechanism of Action (Norrish Type II)
The uncaging mechanism is a multi-step photochemical cascade initiated by intramolecular hydrogen abstraction.
-
Excitation: Photon absorption promotes the nitro group to an excited singlet state (
), which undergoes intersystem crossing to the triplet state ( ). -
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (absorbs strongly at ~400 nm).
-
Cyclization: The aci-nitro species cyclizes to a benzisoxazol-1-ol.
-
Collapse: Ring opening forms a hemiacetal, which hydrolyzes to release the free substrate (methanol) and the nitroso byproduct.
Wavelength Selection Guide
One-Photon Excitation (Standard Laboratory Use)
-
Recommended Source: High-power LED (365 nm) or Mercury Arc Lamp (filtered to i-line).
-
Why 365 nm? Although the extinction coefficient (
) is higher at 300 nm, UV-B/C light causes DNA damage and is absorbed by aromatic amino acids (Trp, Tyr). 365 nm avoids this background absorption while maintaining sufficient energy for the transition. -
Kinetics: The reaction is generally first-order with respect to light intensity (at low power).
-
Note: The aci-nitro intermediate absorbs at ~400 nm.[2] Continuous irradiation at <360 nm avoids exciting this intermediate, preventing potential side reactions, though the aci-nitro decay is usually thermal.
-
Two-Photon Excitation (Deep Tissue/Slice)
-
Recommended Source: Ti:Sapphire Mode-Locked Laser (tunable 680–1080 nm).
-
Target Wavelength: 720 nm .
-
Efficiency: The two-photon action cross-section (
) for simple o-nitrobenzyls is low (0.01–0.03 GM). -
Strategy: High photon density (femtosecond pulses) is required. For improved 2P efficiency, researchers often switch to extended chromophores (e.g., nitrodibenzofuran), but 1-(methoxymethyl)-2-nitrobenzene can be uncaged at 720 nm if concentration and power are sufficient.
Experimental Protocol: Determination of Uncaging Efficiency
This protocol validates the uncaging of 1-(Methoxymethyl)-2-nitrobenzene using HPLC analysis.
Materials
-
Analyte: 1-(Methoxymethyl)-2-nitrobenzene (1 mM in Acetonitrile/Water).
-
Light Source: 365 nm LED (e.g., Thorlabs M365L2) or UV lamp.
-
Actinometer (Optional): Potassium ferrioxalate (for absolute Quantum Yield).
-
Analysis: HPLC with UV detector (detection at 254 nm or 280 nm).
Workflow Diagram
Step-by-Step Procedure
-
Preparation: Dissolve the compound to a concentration of 100 µM – 1 mM in a quartz cuvette. Use a solvent mixture compatible with the downstream application (e.g., PBS buffer with <1% DMSO for biological mimicry, or Acetonitrile/Water for chemical kinetics).
-
Setup: Align the 365 nm LED source 5 cm from the cuvette. Ensure the beam path covers the entire sample volume.
-
Irradiation:
-
Start the timer and turn on the LED.
-
At defined intervals (e.g.,
), remove a 20 µL aliquot.
-
-
Quantification:
-
Inject aliquots into an HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile gradient (0% to 100% MeCN over 15 min).
-
Detection: Monitor Absorbance at 280 nm.
-
-
Calculation:
-
Integrate the peak area of the starting material (SM).
-
Plot
vs. Time ( ). -
The slope of the line is
(observed rate constant).
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Non-linear Kinetics | Inner Filter Effect | The byproduct (nitrosobenzaldehyde) absorbs at 300–350 nm, shielding the remaining starting material. Fix: Use lower concentrations (<100 µM) or stir vigorously during irradiation. |
| Slow Uncaging | Low Quantum Yield | The o-nitrobenzyl ether is slower than carbamate/ester derivatives. Fix: Increase light intensity or switch to a dimethoxy-nitrobenzyl (DMNB) derivative if chemistry permits. |
| Side Reactions | Imine Formation | The nitroso byproduct can react with primary amines (if present in the buffer/sample) to form azo/imine linkages. Fix: Add a scavenger like semicarbazide or glutathione to trap the nitroso byproduct. |
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]
-
Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. [Link]
-
Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP."[3][4] Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
-
Corrie, J. E. T., et al. (2005). "Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals." Journal of the American Chemical Society, 127(25), 8934–8935. [Link]
Sources
Application Note: 1-(Methoxymethyl)-2-nitrobenzene and o-Nitrobenzyl Scaffolds in Peptide Synthesis
The following Application Note and Protocol guide details the use of 1-(Methoxymethyl)-2-nitrobenzene (also known as o-nitrobenzyl methyl ether) and its derivatives in peptide synthesis. While 1-(Methoxymethyl)-2-nitrobenzene is primarily a model compound , it represents the fundamental 2-nitrobenzyl (oNB) ether linkage used for photolabile protection of hydroxylated amino acids (Serine, Threonine, Tyrosine) and as the core unit of photocleavable linkers in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
1-(Methoxymethyl)-2-nitrobenzene (CAS: 38177-30-9) serves as the prototypical structure for the 2-nitrobenzyl (oNB) class of photolabile protecting groups. In peptide synthesis, this structural motif is critical for "caging" functional groups—rendering them inert until released by specific wavelengths of light (typically 365 nm).
This guide details the application of the oNB scaffold, using 1-(Methoxymethyl)-2-nitrobenzene as the mechanistic reference for:
-
Side-Chain Protection: Spatially defined deprotection of Serine, Threonine, and Tyrosine residues.
-
Photocleavable Linkers: Non-nucleophilic release of peptides from solid supports.
-
Kinetic Benchmarking: Use of the methyl ether derivative to determine photolysis quantum yields.
Technical Background & Mechanism
The utility of 1-(Methoxymethyl)-2-nitrobenzene lies in its photochemical properties. Upon irradiation with near-UV light (300–365 nm), the o-nitrobenzyl system undergoes an intramolecular rearrangement known as the Norrish Type II reaction followed by a hemiacetal breakdown.
Mechanism of Photolysis
The cleavage is driven by the abstraction of a benzylic proton by the excited nitro group, leading to an aci-nitro intermediate. This rearranges to a cyclic isoxazole/hemiacetal, which spontaneously collapses to release the "caged" alcohol (methanol in the model, or the peptide side chain in practice) and a nitrosobenzaldehyde byproduct.
Key Advantages:
-
Orthogonality: Compatible with standard Fmoc/tBu and Boc/Bzl strategies.
-
Reagent-Free Cleavage: Requires only light; no acids, bases, or scavengers are needed for the cleavage step itself (though scavengers may react with the nitroso byproduct).
Structural Analogies in Peptides
| Component | 1-(Methoxymethyl)-2-nitrobenzene | Protected Amino Acid (e.g., Ser(oNB)) |
| Core Scaffold | o-Nitrobenzyl | o-Nitrobenzyl |
| Leaving Group | Methanol (-OCH₃) | Serine Side Chain (-OCH₂-Peptide) |
| Linkage Type | Methyl Ether | Alkyl Ether |
| Role | Kinetic Standard / Model | Protected Building Block |
Experimental Protocols
Protocol A: Synthesis of oNB-Protected Serine (Analogous to Title Compound)
Note: While 1-(Methoxymethyl)-2-nitrobenzene is the ether product, the synthesis of the corresponding peptide building block requires the bromide reagent.
Objective: To install the oNB ether on the hydroxyl side chain of N-Fmoc-Serine-allyl ester.
Reagents:
-
N-Fmoc-Ser-OAll (1.0 eq)
-
2-Nitrobenzyl bromide (1.2 eq)
-
Silver(I) oxide (Ag₂O) or Sodium Hydride (NaH) (1.5 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Preparation: Dissolve N-Fmoc-Ser-OAll in anhydrous DMF (0.1 M) under nitrogen atmosphere.
-
Activation:
-
Method 1 (Mild): Add Ag₂O. This promotes etherification without racemization.
-
Method 2 (Strong): Cool to 0°C, add NaH (60% dispersion). Stir for 15 min.
-
-
Alkylation: Add 2-Nitrobenzyl bromide dropwise.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc). The product will share the core 1-(alkoxymethyl)-2-nitrobenzene structure.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.
-
Purification: Flash chromatography on silica gel.
Protocol B: Photolytic Cleavage (Uncaging)
Objective: To remove the oNB group (or cleave the linker), releasing the free hydroxyl/peptide.
Equipment:
-
UV Lamp (365 nm LED or Mercury Arc lamp with filter).
-
Quartz or Pyrex reaction vessel (Pyrex filters <300 nm).
Procedure:
-
Solubilization: Dissolve the peptide (or suspend resin) in a photolysis buffer.
-
Standard Buffer: Methanol/PBS (1:1) or DCM/MeOH (for resin).
-
Scavenger Additive: Add 1–5% semicarbazide or hydroxylamine to scavenge the o-nitrosobenzaldehyde byproduct, preventing Schiff base formation with primary amines.
-
-
Irradiation:
-
Place the vessel 5–10 cm from the light source.
-
Irradiate for 10–60 minutes.
-
Note: Stir continuously to ensure uniform exposure.
-
-
Monitoring: Use HPLC to track the disappearance of the protected species. The release of the "caged" group (e.g., methanol from the model compound) can be tracked by GC or NMR if using the model.
Protocol C: Quantum Yield Determination using 1-(Methoxymethyl)-2-nitrobenzene
Objective: Use the title compound as a standard to calibrate the UV setup.
-
Prepare a 1 mM solution of 1-(Methoxymethyl)-2-nitrobenzene in Acetonitrile.
-
Irradiate aliquots at fixed time intervals (e.g., 0, 1, 2, 5, 10 min).
-
Analyze by HPLC (C18 column, Water/Acetonitrile gradient).
-
Measure the formation of 2-nitrosobenzaldehyde (absorbance shift) and the loss of starting material.
-
Calculate the rate constant (
) and compare against ferrioxalate actinometry to determine photon flux.
Visualization & Workflows
Diagram 1: Photolysis Mechanism of o-Nitrobenzyl Ethers
This diagram illustrates the conversion of the 1-(Methoxymethyl)-2-nitrobenzene core into the nitroso byproduct and the release of the alcohol (peptide).
Caption: Mechanism of Norrish Type II photolysis for o-nitrobenzyl ethers. The "Methanol" represents the released peptide hydroxyl group.
Diagram 2: SPPS Workflow with Photocleavable Linker
How the oNB scaffold is integrated into solid-phase synthesis.
Caption: Workflow for using o-nitrobenzyl linkers in SPPS, allowing peptide release under neutral photochemical conditions.
Safety & Handling
-
Toxicity: Nitrobenzyl derivatives are potential mutagens. Handle 1-(Methoxymethyl)-2-nitrobenzene and 2-nitrobenzyl bromide with extreme care (gloves, fume hood).
-
Light Sensitivity: Store all oNB-containing compounds in amber vials or foil-wrapped containers to prevent premature cleavage.
-
Explosive Potential: Nitro compounds can be energetic. Do not heat concentrated residues excessively.
References
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. Link
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
-
BenchChem. (2024). 4-bromo-1-(methoxymethyl)-2-nitrobenzene Product Information. Link (Representative source for physical properties of oNB derivatives).
- Kessler, H. (1995). Peptide Synthesis: Solid Phase Methods. In Encyclopedia of Molecular Biology and Molecular Medicine. Wiley-VCH.
Application Note: Optimized Photolysis of 2-Nitrobenzyl Methyl Ether in Aqueous Systems
Executive Summary
This guide details the physicochemical parameters and experimental protocols required for the efficient photolysis (uncaging) of 2-nitrobenzyl methyl ether (NBME) in aqueous environments. While 2-nitrobenzyl groups are the gold standard for photolabile protecting groups (PPGs), their efficiency in water is strictly governed by pH-dependent kinetics and solubility constraints. This document provides a validated workflow to maximize quantum efficiency while minimizing byproduct interference (internal filter effects).
Mechanistic Principles
To optimize the reaction, one must understand the "Dark Steps" that follow photon absorption. The release of methanol from NBME is not instantaneous upon irradiation; it is the final step in a cascade of thermal reactions.
The Reaction Pathway
Upon absorption of UV light (typically 300–365 nm), the nitro group is excited to a singlet state, which rapidly undergoes intersystem crossing. The key steps are:
-
Excitation:
transition. -
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (Transient A). This is the primary photochemical step.
-
Cyclization: The aci-nitro species decays into a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol (Intermediate B).[1][2][3]
-
Ring Opening: This cyclic intermediate opens to form a hemiacetal (Intermediate C).
-
Product Release: The hemiacetal collapses, releasing methanol and generating the 2-nitrosobenzaldehyde byproduct.
Critical Control Points
-
pH Sensitivity: The decay of the aci-nitro intermediate is acid-catalyzed.[4] However, the collapse of the hemiacetal (the rate-limiting step for release) is often base-catalyzed. In neutral aqueous solutions (pH 7.0–7.4), the reaction can be sluggish compared to acidic conditions.
-
Byproduct Absorbance: The byproduct, 2-nitrosobenzaldehyde, absorbs strongly in the UV-A region (~320 nm). As the reaction proceeds, this byproduct competes with the starting material for photons, reducing efficiency (the "Internal Filter Effect").
Mechanism Diagram
Figure 1: Step-wise mechanistic pathway of NBME photolysis. Note that the final hydrolysis step is the rate-determining step in neutral aqueous media.
Critical Parameters & Data Summary
The following parameters are established for the parent 2-nitrobenzyl system in aqueous buffer.
| Parameter | Value / Condition | Notes |
| Excitation Wavelength | 300 – 365 nm | |
| Quantum Yield ( | 0.1 – 0.2 | Varies with pH. Lower in pure water compared to organic solvents. |
| Solubility | Low (< 1 mM in pure water) | Requires co-solvent (MeCN or DMSO) or surfactant for concentrations >1 mM. |
| Optimal pH | 7.0 – 7.4 (Buffered) | Phosphate buffers can accelerate aci-nitro decay via general acid catalysis. |
| Byproduct | ~320 nm | 2-nitrosobenzaldehyde. Monitor this peak to track reaction progress. |
| Temperature | 20°C – 37°C | Higher temperatures accelerate the thermal (dark) steps (hemiacetal hydrolysis). |
Standard Operating Protocol (SOP)
Reagents and Equipment
-
Compound: 2-nitrobenzyl methyl ether (High Purity).
-
Solvent: HPLC-grade Water and Acetonitrile (MeCN) or DMSO.
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Light Source:
-
Option A (Analytical): Hg Arc Lamp with 365 nm bandpass filter.[5]
-
Option B (Preparative): 365 nm High-Power LED (e.g., Kessil or Thorlabs).
-
-
Analysis: UV-Vis Spectrophotometer or HPLC (C18 column).
Preparation of Photolysis Solution
Self-Validating Step: NBME is hydrophobic. You must verify solubility before irradiation to ensure kinetics are not diffusion-limited by precipitation.
-
Stock Solution: Dissolve NBME in acetonitrile (or DMSO) to create a 50 mM stock solution.
-
Working Solution: Dilute the stock into the aqueous buffer to reach a final concentration of 100 µM – 1 mM .
-
Constraint: Keep the organic co-solvent concentration < 5% (v/v) to maintain "aqueous" characteristics unless solubility fails.
-
Check: The solution must be optically clear. If turbid, increase co-solvent or reduce concentration.
-
Irradiation Protocol
-
Vessel Selection: Use a Quartz cuvette (path length 1 cm) for analytical scales. Glass absorbs UV <320 nm and may reduce efficiency.
-
Degassing (Recommended): Although the mechanism is intramolecular, oxygen can quench excited states or oxidize the nitroso byproduct into nitro-species. Bubble Argon or Nitrogen through the solution for 10 minutes.
-
Setup:
-
Place the cuvette in a temperature-controlled holder (25°C).
-
Position the light source at a fixed distance (e.g., 5 cm).
-
Stirring: Continuous magnetic stirring is required to prevent localized depletion and inner-filter effects at the cuvette face.
-
-
Exposure: Irradiate in intervals (e.g., 30 seconds).
Monitoring & Analysis
Do not rely solely on time. Use the spectral shift to validate the reaction.
-
Baseline Scan: Record UV-Vis spectrum (200–500 nm) at t=0.
-
Interval Scans: Pause irradiation and scan.
-
Indicator 1: Decrease in starting material absorbance at ~260 nm .
-
Indicator 2: Appearance of the nitrosobenzaldehyde peak at ~320 nm .
-
Isosbestic Points: Look for clear isosbestic points. Loss of these points indicates secondary photolysis of the nitroso product (a common failure mode).
-
-
Endpoint: Stop when the 260 nm peak stabilizes. Over-irradiation leads to byproduct degradation.
Workflow Diagram
Figure 2: Experimental workflow for controlled photolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Internal Filter Effect | The nitroso byproduct absorbs at the excitation wavelength. Solution: Use a lower concentration or a thinner path length. |
| Precipitation | Low Solubility | Increase organic co-solvent (up to 20% MeCN) or use a surfactant (e.g., 0.1% Tween-20). |
| No Product Release | pH too low/high | Ensure pH is near 7.4. At very low pH (<4), the aci-nitro form is stable; at very high pH, side reactions occur. |
| Secondary Peaks | Over-irradiation | The nitroso product is reacting. Solution: Reduce irradiation time/intensity. |
References
-
Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[6] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP.[1][2][3][6] Journal of the American Chemical Society, 126(14), 4581–4595.
-
Corrie, J. E., et al. (2003).[1][2][3] Photolytic cleavage of 2-nitrobenzyl ethers: a kinetic study. Journal of the American Chemical Society, 125(28), 8546-8554.
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
Gaplovsky, M., et al. (2005).[7] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[6][7] Photochemical & Photobiological Sciences, 4, 33-42.[7]
Sources
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Note: Spatiotemporal Control of Bioactive Agents via 1-(Methoxymethyl)-2-nitrobenzene Caging Strategies
[1]
Executive Summary
In drug development and chemical biology, the ability to render a bioactive molecule inert ("caged") and subsequently activate it with high spatiotemporal precision is a transformative tool. The 1-(Methoxymethyl)-2-nitrobenzene moiety (structurally the core of o-nitrobenzyl ether caging groups) represents the gold standard for this application.
This guide details the strategic implementation of o-nitrobenzyl (ONB) photolabile protecting groups (PPGs). Unlike standard protecting groups removed by acid/base, these moieties are cleaved by UV light (300–365 nm), allowing for non-invasive activation of drugs, neurotransmitters, and nucleotides in live tissues.
Key Advantages:
-
Bio-orthogonality: Activation relies solely on light, independent of cellular enzymatic machinery.[1]
-
Passive Diffusion: Caging often masks polar groups (hydroxyls, phosphates), improving membrane permeability before activation.
-
Proven Utility: Extensively validated for caging ATP, glutamate, and small-molecule fluorophores.[1]
Mechanistic Principles
Understanding the photochemistry is non-negotiable for experimental success. The uncaging event is not a simple bond cleavage but a multi-step rearrangement known as the Norrish Type II reaction.
The Photolytic Cascade
Upon absorption of a photon (typically near 365 nm), the nitro group undergoes an
Critical Consideration: The rate-limiting step is often the decay of the aci-nitro intermediate, which is pH-dependent.
Figure 1: The Norrish Type II photolysis pathway of o-nitrobenzyl caging groups.
Synthetic Strategies
The installation of the 1-(methoxymethyl)-2-nitrobenzene moiety (forming an o-nitrobenzyl ether) is chemically robust.[1] We recommend two primary pathways depending on the substrate's sensitivity.
Protocol A: Direct Alkylation (Williamson Ether Synthesis)
Best for: Robust aliphatic alcohols and phenols.
Reagents:
-
Substrate (R-OH)[1]
-
o-Nitrobenzyl bromide (ONB-Br)[1]
-
Sodium Hydride (NaH) or Potassium Carbonate (
) -
Solvent: Anhydrous DMF or THF[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Deprotonation: Dissolve substrate (1.0 eq) in DMF.[1] Cool to 0°C. Add NaH (1.2 eq) slowly. Stir for 30 min to ensure alkoxide formation.
-
Alkylation: Add o-nitrobenzyl bromide (1.2 eq) dropwise.
-
Expert Tip: Perform this step in the dark (wrap flask in aluminum foil) to prevent premature degradation of the ONB reagent.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (look for the disappearance of the polar starting material).
-
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Silica gel chromatography.
-
QC Check: The product should show distinct benzylic protons (~5.5 ppm) in
-NMR.[1]
-
Protocol B: Mitsunobu Coupling
Best for: Sensitive substrates or complex natural products.[1]
Reagents:
-
Substrate (R-OH)[1]
-
o-Nitrobenzyl alcohol[1]
-
Triphenylphosphine (
) -
DIAD or DEAD (Azodicarboxylates)[2]
Step-by-Step:
Photolysis & Uncaging Protocol[1][2][3][4]
This protocol describes the controlled release of the caged bioactive agent in vitro.
Equipment Setup
-
Light Source: 365 nm High-Power LED (e.g., Thorlabs or custom array) or Mercury Arc Lamp with a 300–400 nm bandpass filter.
-
Vessel: Quartz cuvette (for UV transparency) or standard glass/plastic (if using >350 nm).[1]
Experimental Workflow
-
Sample Preparation: Dissolve the caged compound in buffer (PBS, pH 7.4). If solubility is poor, use <1% DMSO as a co-solvent.[1]
-
Target Concentration: 10–100
for analytical checks; variable for bio-assays.[1]
-
-
Dark Control (Critical): Prepare a duplicate sample wrapped in foil. This validates that the compound is stable in the absence of light.
-
Irradiation:
-
Place sample 5–10 cm from the light source.
-
Irradiate for defined intervals (e.g., 10s, 30s, 60s).
-
Agitation: Continuous stirring is required to ensure uniform photon flux.[1]
-
-
Quantification: Analyze aliquots via HPLC or LC-MS to measure the decay of the caged species and the appearance of the free substrate.
Data Presentation: Uncaging Efficiency
Table 1: Comparative Uncaging Parameters for ONB Variants
| Caging Moiety | Absorption | Quantum Yield ( | Uncaging Rate ( | Notes |
| o-Nitrobenzyl (Parent) | ~280 nm | 0.01 – 0.13 | Slow | Basic model; requires UV-B/C (toxic).[1] |
| 4,5-Dimethoxy-2-nitrobenzyl | ~350 nm | 0.05 – 0.20 | Medium | Recommended. Red-shifted; less toxic UV-A. |
| ~260 nm | > 0.50 | Fast | High efficiency; good water solubility.[1] |
Troubleshooting & Optimization
The primary failure modes in ONB caging are Solubility , Toxicity , and the Internal Filter Effect .
The "Internal Filter" Problem
The byproduct, o-nitrosobenzaldehyde, absorbs strongly at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the remaining caged compound for photons, slowing the reaction kinetics.
-
Solution: Use high-intensity LEDs to saturate the system or add a scavenger (see below).[1]
Toxicity Management
The nitroso byproduct is reactive and can form Schiff bases with cellular proteins.
-
Protocol: Add Semicarbazide or Glutathione (1–5 mM) to the buffer. These agents rapidly react with the nitrosoaldehyde to form inert hydrazones or adducts, reducing cellular toxicity.
Experimental Logic Diagram
Use this flowchart to troubleshoot low uncaging yields.
Figure 2: Decision matrix for optimizing photochemical yield.
References
-
Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews.
-
Ellis-Davies, G. C. R. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[1] Nature Methods.[1]
-
Il'ichev, Y. V., et al. (2004).[1][3] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP." Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.).[1] "1-(Methoxymethyl)-2-nitrobenzene Product Sheet." Merck KGaA.[1][4]
-
Beharry, A. A., & Woolley, G. A. (2011).[1] "Azobenzene photoswitches for biomolecules." Chemical Society Reviews.[1][5]
Troubleshooting & Optimization
Troubleshooting low yields in 1-(Methoxymethyl)-2-nitrobenzene synthesis
The following technical support guide addresses the synthesis and yield optimization of 1-(Methoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzyl methyl ether; CAS: 2969-27-9).
Ticket ID: T-ZNME-001 Subject: Troubleshooting Low Yields in 1-(Methoxymethyl)-2-nitrobenzene Synthesis Status: Open / Guide[1]
Executive Summary & Diagnostic Logic
The synthesis of 1-(methoxymethyl)-2-nitrobenzene is deceptively simple.[1] While it appears to be a standard etherification, the ortho-nitro group introduces unique electronic and steric challenges that do not exist for the meta or para isomers.
Low yields are typically caused by one of three critical failure modes:
-
Photochemical Degradation: The product is a known photolabile protecting group precursor.
-
Radical Dimerization: The nitro group facilitates Single Electron Transfer (SET) side reactions.
-
Volatility Loss: The product is a relatively low-molecular-weight oil that can be lost during high-vacuum drying.[1]
Diagnostic Flowchart
Use the following logic tree to identify your specific failure mode.
Caption: Diagnostic logic tree for identifying the root cause of yield loss based on synthetic route and observations.
The "Hidden" Variable: Photostability
Priority: Critical Applicability: All Routes
Unlike 3-nitro or 4-nitrobenzyl ethers, 2-nitrobenzyl derivatives are photolabile .[1] They are widely used in organic synthesis specifically because they cleave upon exposure to UV/blue light (300–420 nm) via an intramolecular hydrogen abstraction mechanism (Ciamician-Dennstedt type rearrangement) to form 2-nitrosobenzaldehyde.[1]
-
The Symptom: The reaction mixture turns dark brown or black over time, even under mild conditions. TLC shows a streak or new aldehyde spots.
-
The Fix:
-
Wrap all reaction flasks, columns, and rotary evaporator bulbs in aluminum foil .
-
Perform the reaction in a hood with the sash lights off or covered.
-
Scientific Validation: The ortho-nitro group abstracts a benzylic proton upon excitation, leading to hemiacetal intermediates that decompose the ether [1].
-
Route A: Williamson Ether Synthesis
Precursors: 2-Nitrobenzyl alcohol + Methyl Iodide (MeI) + Base (NaH)[1]
This is the preferred route for high purity, but it is sensitive to moisture.
Troubleshooting Protocol
| Issue | Observation | Mechanism | Corrective Action |
| Incomplete Reaction | Starting material (alcohol) remains on TLC after 12h. | Water Contamination: NaH reacts with adventitious water to form NaOH, which is not strong enough to fully deprotonate the alcohol rapidly in THF. | 1. Dry THF over molecular sieves (3Å).2. Use fresh NaH (wash oil-dispersion with dry hexane if old).3.[1] Add catalytic TBAI (Tetrabutylammonium iodide) to accelerate the |
| Side Products | New spots with lower Rf; deep color change. | Nitro-Redox: Strong bases can sometimes engage in electron transfer with the nitro group.[1] | Switch to Ag₂O (Silver Oxide) as the base. It is milder and prevents redox side reactions, though more expensive [2]. |
Optimized Protocol (Route A)
-
Setup: Flame-dried flask, Argon atmosphere, FOIL WRAPPED .
-
Reagents: Suspend NaH (1.5 equiv, 60% in oil) in dry THF (0.2 M).
-
Addition: Cool to 0°C. Add 2-nitrobenzyl alcohol (1.0 equiv) dropwise. Stir 30 min (H₂ evolution).
-
Alkylation: Add MeI (1.5 equiv) dropwise. Warm to RT.
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl.
-
Workup: Extract with Et₂O. Wash with Sodium Thiosulfate (to remove free iodine/oxidized species).
Route B: Benzylic Substitution
Precursors: 2-Nitrobenzyl bromide + Sodium Methoxide (NaOMe)[1]
This route is theoretically faster but prone to a specific "nitro-effect" failure mode known as Radical Dimerization .[1]
The Radical Trap (Low Yield Cause)
Nitrobenzyl halides can undergo Single Electron Transfer (SET) rather than simple
-
The methoxide anion acts as a single-electron donor.[1]
-
The nitrobenzyl halide accepts an electron, forming a radical anion.
-
Bromide leaves, generating a nitrobenzyl radical .
-
Outcome: Two radicals couple to form 1,2-bis(2-nitrophenyl)ethane (Bibenzyl dimer) instead of the ether [3].[1]
Evidence: If your reaction mixture turns deep blue or purple transiently and yields a high-melting solid byproduct, you are seeing radical dimerization.[1]
Optimized Protocol (Route B)
To favor
-
Solvent: Use pure Methanol (polar protic solvents suppress SET compared to DMF).
-
Temperature: Keep the reaction cold (0°C to 10°C). Radical processes often have higher activation energies or are favored by heat.
-
Stoichiometry: Do not add the bromide to the base. Add the NaOMe solution dropwise to the Bromide solution. Keeping the nucleophile concentration low relative to the substrate minimizes the statistical probability of SET initiation.
Isolation & Volatility
Issue: "I had 90% conversion on TLC, but only 40% isolated yield."
1-(Methoxymethyl)-2-nitrobenzene is a liquid with a boiling point of approx. 125–130°C at 10 mmHg.[1] However, it can co-evaporate with solvents or be pumped off on high-vacuum manifolds if left too long.[1]
-
Rotary Evaporation: Do not exceed 40°C bath temperature. Do not go below 20 mbar if the product is in the flask.
-
High Vacuum: Use only for brief periods (<15 min) to remove trace solvent.
-
Column Chromatography: The product moves easily in 10-20% EtOAc/Hexanes.[1] Ensure you flush the column; the nitro group can interact with silica, causing tailing.
FAQ
Q: Can I use KOH/DMSO instead of NaH/THF? A: Yes, but KOH is "wet" (contains ~15% water). This generates hydroxide, which competes with the alkoxide. You will likely see hydrolysis of the methylating agent or lower yields. If you must use KOH, add powdered KOH to DMSO and stir for 30 mins before adding the alcohol, and use a large excess of MeI.
Q: My product is red/brown. Is it pure? A: Pure 1-(methoxymethyl)-2-nitrobenzene is a pale yellow liquid.[1] A red/brown color indicates azo/azoxy coupling byproducts or photo-degradation.[1] A quick filtration through a short pad of silica gel usually removes the color.
Q: Is the starting material (2-nitrobenzyl bromide) dangerous? A: Yes. It is a severe lachrymator (tear gas).[1] Weigh it out in a fume hood only. Clean all spatulas and glassware with an ethanol/amine solution to quench the bromide before removing them from the hood.
References
-
Photolability of 2-Nitrobenzyl Ethers: Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.
-
Silver Oxide Mediated Alkylation: Tanabe, M., & Peters, R. H. (1970). (Methoxymethyl) ethers: Preparation and acid-catalyzed hydrolysis. Organic Syntheses, 50, 72. (General method adaptation).
-
Radical Dimerization of Nitrobenzyl Halides: Kornblum, N., et al. (1970). Nucleophilic substitution at saturated carbon by a radical chain mechanism. Journal of the American Chemical Society, 92(18), 5513–5514.
Sources
Technical Support Center: Purification of Photolabile Protecting Group (PPG) Uncaging Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of nitroso byproducts following photolytic uncaging reactions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental workflow.
Introduction to the Challenge: The Nitroso Byproduct Problem
Photolabile protecting groups (PPGs), particularly the widely used o-nitrobenzyl (o-NB) derivatives, are invaluable tools for the spatiotemporal control of bioactive molecules.[1][2][3] However, a significant challenge in their application is the generation of reactive and potentially toxic nitroso byproducts, such as o-nitrosobenzaldehyde, upon photolysis.[3][4] These byproducts can interfere with biological systems, react with the released substrate, or complicate downstream analytical procedures.[5] This guide will equip you with the knowledge to effectively mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary nitroso byproducts I should be concerned about with o-nitrobenzyl-based PPGs?
A1: The most common byproduct from the photolysis of o-nitrobenzyl-caged compounds is an o-nitrosobenzaldehyde or an analogous o-nitrosoketone derivative.[1][4] The exact structure depends on the substituents on the benzylic position of the PPG. These byproducts are reactive electrophiles and can engage in undesirable side reactions.
Q2: Can the choice of PPG influence the amount and type of byproduct formed?
A2: Absolutely. The quantum yield of photolysis and the specific structure of the PPG are critical factors. For instance, NDBF (7-nitro-2,3-dihydrobenzo[b][4][6]dioxine-6-yl)methyl) protecting groups exhibit higher photolysis efficiency compared to traditional o-nitrobenzyl groups, which can result in lower concentrations of byproducts for the same amount of uncaged compound.[4] Additionally, modifications to the PPG backbone can alter the properties and reactivity of the resulting byproduct.[7]
Q3: Are there any "traceless" uncaging methods that avoid byproduct formation altogether?
A3: While the ideal of a truly "traceless" reagent is the goal of much research, most common PPGs do leave behind a molecular fragment. However, strategies are being developed to minimize the impact of these byproducts. One approach is the design of PPGs that release less reactive or more easily removable byproducts. Another strategy involves the use of scavengers that react with the byproduct as it is formed. Research into alternative uncaging chemistries, such as those based on cyanine photochemistry for near-IR light applications, is also an active area of investigation.[8][9]
Q4: How can I detect the presence of nitroso byproducts in my sample?
A4: The presence of nitroso byproducts can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a very common and effective method, as the nitroso byproducts often have a distinct chromophore.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) provides even greater sensitivity and specificity for the identification and quantification of these impurities.[11]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My purified, uncaged product shows instability or loss of activity over time.
Possible Cause: Residual nitroso byproducts in your sample may be reacting with your released molecule of interest. These byproducts are electrophilic and can react with nucleophilic functional groups on your target compound.
Solutions:
-
Optimize Chromatographic Purification:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for separating the relatively nonpolar nitroso byproducts from more polar uncaged products.[12][13] A shallow gradient of an organic solvent (e.g., acetonitrile) in water is a good starting point.
-
Flash Chromatography: For larger scale purifications, flash chromatography with a silica gel stationary phase can be effective.[14] A solvent system of intermediate polarity, such as ethyl acetate/hexanes, will typically elute the nitroso byproduct.
-
-
Employ a Scavenger: The addition of a scavenger post-uncaging can be a highly effective strategy.
-
Mechanism of Action: Scavengers are compounds that selectively react with the nitroso byproduct, converting it into a more easily removable or inert substance.
-
Recommended Scavengers: Ascorbic acid (Vitamin C), p-aminobenzoic acid (PABA), and L-cysteine have been identified as effective nitrite scavengers and can be adapted for this purpose.[15][16][17] These compounds can reduce the nitroso group or form adducts that are readily separated.
-
Issue 2: I'm observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS) after uncaging.
Possible Cause: This could be due to the primary nitroso byproduct, or it could be the result of secondary reactions between the byproduct and your solvent, buffer components, or the uncaged molecule itself.
Solutions:
-
Workflow Analysis:
-
Run a "photolysis blank" containing only the solvent and buffer to see if any new peaks arise from their interaction with light.
-
Analyze a sample of the caged compound that has not been irradiated to ensure the unexpected peaks are not impurities from the synthesis.
-
-
In-situ Scavenging: Introduce a scavenger into the reaction mixture before photolysis. This can prevent the accumulation of the reactive byproduct and simplify the post-reaction mixture. However, ensure the scavenger does not absorb light at the uncaging wavelength or interfere with the photolysis reaction.
Experimental Protocols
Protocol 1: General Post-Uncaging Purification by RP-HPLC
This protocol is a starting point and should be optimized for your specific compound.
-
Reaction Quenching (Optional): If a scavenger is to be used, add a 5-10 fold molar excess of a scavenger like L-cysteine to the reaction mixture after photolysis is complete. Stir for 30 minutes at room temperature.
-
Sample Preparation: If necessary, concentrate the reaction mixture under reduced pressure to remove volatile solvents. Re-dissolve the residue in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
HPLC Conditions:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A shallow gradient, for example, 5% B to 95% B over 30 minutes, is recommended to ensure good separation.
-
Detection: Monitor at a wavelength where both your product and the byproduct absorb, if possible. A photodiode array (PDA) detector is ideal for this.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to your target compound and analyze for purity by re-injecting a small aliquot. Pool pure fractions and lyophilize or evaporate the solvent.
Protocol 2: Solid-Phase Scavenging
This method is useful for quickly removing nitroso byproducts without introducing soluble scavengers.
-
Prepare Scavenger Resin: Use a commercially available scavenger resin, such as a thiol-functionalized silica or polymer bead. Swell the resin in the reaction solvent according to the manufacturer's instructions.
-
Scavenging: After photolysis, add the prepared scavenger resin to the reaction mixture. A 5-10 fold molar excess of the scavenging functional group relative to the expected byproduct is recommended.
-
Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the disappearance of the byproduct by TLC or HPLC.
-
Purification: Filter the reaction mixture to remove the resin. Wash the resin with a small amount of fresh solvent. The filtrate contains the purified uncaged product. Further purification by chromatography may be necessary to remove other impurities.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Nitroso Byproduct Removal
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Differential partitioning based on hydrophobicity. | High resolution, excellent for separating compounds with different polarities. | Can be time-consuming, requires specialized equipment, limited by scale. | High-purity isolation of small to medium quantities of the target compound. |
| Flash Chromatography | Adsorption chromatography on a solid phase (e.g., silica gel). | Faster than HPLC, suitable for larger quantities. | Lower resolution than HPLC, may not separate closely eluting compounds. | Rapid, preparative scale purification when high resolution is not critical. |
| Size-Exclusion Chromatography | Separation based on molecular size. | Gentle method, useful for large molecules like proteins or oligonucleotides. | Not effective for separating molecules of similar size. | Separating the uncaged macromolecule from small molecule byproducts.[12] |
| Solid-Phase Scavenging | Covalent capture of the byproduct on a solid support. | Simplifies workup (filtration), avoids introducing soluble reagents. | May require longer reaction times, potential for non-specific binding of the target. | Quick removal of reactive byproducts from a crude reaction mixture. |
Visualization of Workflows
Diagram 1: Decision Tree for Post-Uncaging Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Generalized Workflow for Byproduct Removal
Caption: A generalized workflow for the removal of nitroso byproducts after photolysis.
References
- Michejda, C. J., & Rydstrom, T. (1984). Photochemistry of N-nitrosamines in neutral media.
- Kutuzov, M., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. ChemRxiv.
- Forshult, S., Lagercrantz, C., & Torssell, K. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Acta Chemica Scandinavica, 23, 522-530.
- BenchChem. (2025). A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups. BenchChem.
- Aujard, I., et al. (2011). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 9(22), 7681-7689.
-
Homšak, M., et al. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Processes, 10(11), 2428. [Link]
- Host, N. (2023).
- Kovács, B., et al. (2022). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Omega, 7(4), 3564–3575.
-
MDPI. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. MDPI. [Link]
- Gill, G. (2005). Purification and structural characterization of caged DNA oligonucleotides. LSU Scholarly Repository.
- Ge, Q., & Wang, Y. (2008). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry, 73(15), 6065–6067.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
- MilliporeSigma. (2022). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
- ResearchGate. (n.d.). (A) HPLC analysis of the uncaging of DEAC450 caged ATP 6 at 490 nm...
- Four, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4849-4862.
- Agilent. (n.d.). Troubleshooting Guide. Agilent.
- Encyclopedia. (2022). Photoremovable Protecting Groups. Encyclopedia.
- Kumar, A., et al. (2023).
- ONdrugDelivery. (n.d.). Targeting Nitrosamine Precursors with Novel Active Material Science Scavenger Technologies. ONdrugDelivery.
- Liu, L., et al. (2019). Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Chemical Science, 10(33), 7739–7745.
- ResearchGate. (n.d.). Chemical structures of the six selected scavengers 1, 2, 5, 7, 15 and...
- Pignatelli, B., et al. (1987). Partial purification from hot dogs of N-nitroso compound precursors and their mutagenicity after nitrosation. Food and Chemical Toxicology, 25(8), 585-590.
- Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2200.
- Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software.
- Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS.
- Canadian Journal of Chemistry. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. Canadian Journal of Chemistry, 98(7), 355-363.
- Daniels, M., et al. (1965). Photochemistry of the Aqueous Nitrate System. I. Excitation in the 300-mp Band. The Journal of Chemical Physics, 43(1), 256-263.
- Streeter, L., et al. (2005). Selective photo-reduction of N-nitroamines combined with micellar electrokinetic chromatography and laser fluorimetric detection.
- Herrmann, A. (2011). Using photolabile protecting groups for the controlled release of bioactive volatiles. Photochemical & Photobiological Sciences, 10(10), 1577-1586.
- ResearchGate. (n.d.). General principle of uncaging.
- Journal of New Developments in Chemistry. (n.d.).
- Zeng, T., & Mitch, W. A. (2023). Comparative Evaluation of Chemical and Photolytic Denitrosation Methods for Chemiluminescence Detection of Total N-Nitrosamines in Wastewater Samples. Environmental Science & Technology, 57(19), 7629–7639.
- ELLA Biotech. (n.d.).
- Martínez, C., et al. (2021). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. Organic Letters, 23(17), 6690–6694.
- Petermayer, C., et al. (2021). Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy.
- Yuan, L., et al. (2014). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. Journal of the American Chemical Society, 136(38), 13190–13193.
- Yuan, L., et al. (2014). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. Journal of the American Chemical Society, 136(38), 13190–13193.
- Gilson. (n.d.). Sample Purification Solutions for Gilson Lab Instruments. Gilson.
- ResearchGate. (n.d.). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group.
- Biotage. (2023).
Sources
- 1. o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemistry of N-nitrosamines in neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Near-IR Uncaging Strategy Based on Cyanine Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. mdpi.com [mdpi.com]
Minimizing side reactions during the reduction of 1-(Methoxymethyl)-2-nitrobenzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Reducing 1-(Methoxymethyl)-2-nitrobenzene to 1-(Methoxymethyl)-2-aniline presents a classic "chemoselectivity vs. reactivity" conflict. You are navigating two competing risks:
-
Over-reactivity (Hydrogenolysis): The methoxymethyl group is a benzylic ether . Under standard catalytic hydrogenation conditions (e.g., Pd/C,
, acidic media), the benzylic C-O bond is prone to cleavage, yielding 2-methylaniline (o-toluidine) as a major impurity. -
Under-reactivity (Steric Hindrance): The ortho substitution creates steric bulk. This slows the reduction kinetics, increasing the residence time of the hydroxylamine intermediate (
). Accumulation of this intermediate favors the formation of azo and azoxy dimers via condensation.
This guide provides two validated protocols to navigate these risks: a Catalytic Hydrogenation route (optimized for throughput) and a Dissolving Metal Reduction route (optimized for selectivity).
Reaction Pathway & Impurity Landscape
Understanding the mechanism is the first step to control. The following diagram illustrates the primary reduction pathway alongside the critical side reactions you must suppress.
Figure 1: Reaction network showing the target pathway (Green) and critical failure modes (Red).
Protocol A: Catalytic Hydrogenation (The "Clean" Route)
Best For: High-throughput screening, scale-up where solid waste minimization is critical. Critical Control: Catalyst selection is non-negotiable here. Standard Pd/C is not recommended due to high hydrogenolysis rates.
Recommended Catalyst System
-
Primary Choice: 5% Pt/C (Sulfided) .
-
Why: Sulfur acts as a poison, selectively deactivating the highly active sites responsible for C-O bond cleavage while retaining activity for Nitro reduction.
-
-
Alternative: 5% Pd/C doped with inhibitors (e.g., 0.5 eq. Pyridine or
).[1][2]-
Why: Nitrogen bases compete for the active sites, suppressing benzylic adsorption.
-
Step-by-Step Protocol (Sulfided Pt/C)
-
Preparation: In a hydrogenation vessel, dissolve 1-(Methoxymethyl)-2-nitrobenzene (1.0 eq) in Methanol or THF .
-
Note: Avoid acidic solvents (Acetic Acid) which accelerate ether cleavage.
-
-
Catalyst Charge: Add 5% Pt/C (sulfided) (1–2 mol% loading relative to substrate).
-
Safety: Add catalyst as a water-wet paste to prevent ignition of solvent vapors.
-
-
Reaction: Pressurize to 3–5 bar (45–75 psi)
. Maintain temperature at 25–35°C .-
Warning: Do not exceed 40°C. Higher temperatures exponentially increase the rate of benzylic cleavage.
-
-
Monitoring: Monitor consumption of
. Once uptake ceases, check HPLC.-
Troubleshooting: If Hydroxylamine intermediate persists (>5%), add Vanadium (
, 0.1 mol%) to drive the final reduction step.
-
Protocol B: Chemical Reduction (The "Robust" Route)
Best For: Small-to-mid scale, or when the benzylic ether proves too labile for hydrogenation. Critical Control: pH and Temperature.
Recommended System: Fe / (Bechamp-Type)
This method transfers electrons via a single-electron transfer (SET) mechanism, which is orthogonal to the coordination-insertion mechanism of hydrogenation. It is virtually incapable of cleaving the benzylic ether.
Step-by-Step Protocol
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.
-
Solvent: Suspend 1-(Methoxymethyl)-2-nitrobenzene (1.0 eq) in Ethanol/Water (3:1) .
-
Activation: Add Ammonium Chloride (
) (5.0 eq). Heat to 60°C. -
Reduction: Add Iron Powder (325 mesh) (4.0 eq) portion-wise over 30 minutes.
-
Exotherm Alert: The reaction is exothermic. Monitor internal temp and control addition rate to maintain mild reflux (~75°C).
-
-
Workup: Stir for 2–4 hours. Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.
-
Purification: The filtrate will separate. Extract the aqueous layer. Combine organics, dry over
, and concentrate.
Troubleshooting & FAQs
Decision Matrix for Process Issues
| Symptom | Probable Cause | Corrective Action |
| Loss of O-Methyl group (Formation of 2-Methylaniline) | Hydrogenolysis of benzylic ether. | Switch to Protocol B (Fe/NH4Cl). If using Protocol A, switch to Sulfided Pt/C or add 0.5 eq Pyridine. Lower Temp < 30°C. |
| High "Unknown" Impurity at RRT ~0.9 (Hydroxylamine) | Incomplete reduction due to steric hindrance (Ortho effect). | Increase Reaction Time. For Protocol A: Add Vanadium promoter ( |
| Red/Orange Coloration (Azo/Azoxy compounds) | Condensation of intermediates due to high pH or low | Improve Mass Transfer. Increase stirring speed (rpm). Increase |
| Stalled Reaction (No progress after 50%) | Catalyst poisoning (Protocol A) or Surface passivation (Protocol B). | Protocol A: Filter and add fresh catalyst. Protocol B: Add few drops of dilute HCl to re-activate the Iron surface. |
Frequently Asked Questions
Q: Can I use Raney Nickel? A: Use with extreme caution. Raney Nickel is aggressive and basic. It often promotes benzylic cleavage unless strictly controlled at low temperatures (<20°C) and deactivated. Sulfided Pt/C is safer for this specific molecule.
Q: Why is the reaction slower than reducing Nitrobenzene? A: The ortho-methoxymethyl group creates steric bulk, hindering the approach of the nitro group to the catalyst surface (Protocol A) or the electron transfer agent (Protocol B). You must allow for 20–30% longer reaction times than a standard nitro reduction.
Q: My product is turning dark upon storage. Why? A: Anilines are oxidation-sensitive. The ortho-ether oxygen can also stabilize radical cations, making it prone to air oxidation. Store the product under Nitrogen/Argon in the dark, preferably as a hydrochloride salt if solid isolation is required.
References
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.
- Context: Authoritative review on catalyst selection (Sulfided Pt) for chemoselectivity.
-
Sajiki, H., et al. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[2][3] Tetrahedron Letters, 1995.[1][2][3]
- Context: Establishes the protocol for using nitrogen bases to poison Pd/C against ether cleavage.
-
Ramadas, K., & Srinivasan, N. "Iron–Ammonium Chloride – A Convenient and Inexpensive Reductant." Synthetic Communications, 1992.[4]
- Context: The foundational text for the Fe/NH4Cl protocol described in Protocol B.
-
Studer, M., et al. "The hydrogenation of nitro aromatics: the hydroxylamine accumulation issue." Topics in Catalysis, 2000.
- Context: Explains the mechanism of hydroxylamine accumulation and the role of Vanadium promoters.
Sources
Overcoming solubility issues of 2-nitrobenzyl ethers in biological buffers
Topic: Overcoming Solubility Issues of 2-Nitrobenzyl Ethers in Biological Buffers Ticket ID: KB-2NB-SOL-001 Assigned Specialist: Senior Application Scientist, Photochemistry Division
Executive Summary
2-nitrobenzyl (2-NB) ethers are the workhorses of uncaging experiments, yet their high lipophilicity (LogP > 3) often leads to "crash-out" precipitation when introduced to aqueous biological buffers. This guide addresses the thermodynamic incompatibility between the aromatic "caging" group and physiological media, providing validated protocols to maintain solubility without compromising cell viability or photolysis quantum yields.
Module 1: The Core Problem (Root Cause Analysis)
User Question: "I dissolved my caged compound in DMSO, but it turns cloudy immediately upon adding it to my HEPES buffer. Why?"
Technical Insight: This is a classic Solvent Shifting nucleation event. 2-NB ethers are stable in aprotic polar solvents (DMSO) but thermodynamically unstable in water. When you pipette a high-concentration DMSO stock into a buffer, the local solvent environment changes faster than the solute can disperse. This creates a supersaturated boundary layer where the compound aggregates into micro-crystals (turbidity).
The "Invisible" Danger: Even if the solution looks clear, nano-aggregates may have formed. These aggregates:
-
Drastically reduce the effective concentration available for receptors.
-
Cause light scattering (Inner Filter Effect), reducing uncaging efficiency.
-
Precipitate onto cell membranes, causing localized toxicity.
Module 2: Troubleshooting & Protocols
Scenario A: "I need to keep it simple. How do I optimize DMSO delivery?"
Diagnosis: Your dilution technique is likely too aggressive, or your final concentration exceeds the thermodynamic solubility limit (typically <100 µM for unmodified 2-NB ethers).
The "Vortex-Injection" Protocol (Self-Validating): Do not simply pipette DMSO stock into a stagnant buffer.
-
Preparation: Calculate the volume of DMSO stock needed. Ensure final DMSO concentration is < 0.1% for sensitive cells (neurons) or < 0.5% for robust lines (HeLa/HEK).
-
The Vortex Step: Place your tube of buffer on a vortex mixer at medium speed.
-
Subsurface Injection: While vortexing, inject the DMSO stock slowly directly into the center of the vortex cone.
-
Why? This maximizes the surface area for solvent exchange, preventing the formation of the local supersaturated zones that trigger precipitation.
-
-
Validation: Hold the tube against a black background with a strong light source from the side (Tyndall effect). If you see a blueish haze, you have aggregates. If clear, proceed.
Table 1: DMSO Tolerance Limits by Cell Type
| Cell Type | Max Recommended DMSO % | Toxicity Manifestation |
|---|---|---|
| Primary Neurons | 0.1% | Neurite retraction, membrane blebbing |
| Cardiomyocytes | 0.1% - 0.25% | Arrhythmia, altered Ca2+ handling |
| Stem Cells (iPSC) | 0.1% | Spontaneous differentiation triggers |
| HeLa / HEK293 | 0.5% - 1.0% | Generally robust; metabolic slowing >1% |
| Slice Physiology | 0.05% | Background noise in electrophysiology |
Scenario B: "DMSO is toxic to my cells, or the compound still precipitates."
Diagnosis: You have hit the "Solubility Wall."[1] You must switch from a solvent-based strategy to a carrier-based strategy.
The Solution: Pluronic F-127 Micelle Encapsulation Pluronic F-127 is a non-ionic surfactant that forms micelles with a hydrophobic core (holding your 2-NB ether) and a hydrophilic shell.
Protocol: The Thin-Film Hydration Method This is the gold standard for difficult lipophiles.
-
Dissolution: Dissolve your 2-NB ether and Pluronic F-127 (ratio 1:1 to 1:5 w/w) in a volatile organic solvent (e.g., Chloroform or Methanol) in a small glass vial.
-
Evaporation: Use a stream of nitrogen gas (or rotary evaporator) to remove the solvent.
-
Result: A thin, invisible film of drug/polymer mixture coats the bottom of the vial.
-
-
Hydration: Add your biological buffer (PBS/HBSS) to the vial.
-
Sonication: Sonicate in a water bath for 10–20 minutes at room temperature.
-
Validation: The solution should be crystal clear. Centrifuge at 10,000 x g for 5 mins. If no pellet forms, encapsulation is successful.
Scenario C: "My compound is soluble, but uncaging is slow or incomplete."
Diagnosis: This is likely an Inner Filter Effect caused by the byproduct. Upon photolysis, 2-nitrobenzyl groups release the caged molecule and a byproduct: 2-nitrosobenzaldehyde .
The Trap: 2-nitrosobenzaldehyde is:
-
Highly Absorbent: It absorbs UV light (300–350 nm), competing with your caged compound for photons.
-
Reactive: It can react with thiol groups on proteins, potentially causing off-target toxicity.
Corrective Action:
-
Add a Scavenger: Include 1 mM Dithiothreitol (DTT) or Glutathione (GSH) in your buffer.
Module 3: Decision Logic & Visualization
Figure 1: The Solubility Strategy Decision Tree Follow this logic flow to select the correct solubilization method for your specific experiment.
Caption: Decision tree for selecting the optimal solubilization strategy based on compound lipophilicity and cell sensitivity.
Figure 2: The Thin-Film Hydration Workflow Visualizing the Pluronic F-127 encapsulation protocol.
Caption: Step-by-step workflow for the Thin-Film Hydration method to encapsulate hydrophobic caged compounds.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I heat the solution to help it dissolve? A: Proceed with caution. While 2-nitrobenzyl ethers are generally thermally stable up to 50°C, heating a DMSO/buffer mixture can accelerate hydrolysis of the ester/carbonate linkage (if present) or cause "oiling out" (phase separation) upon cooling. Recommendation: Sonication (ultrasonic energy) is preferred over heat. If you must heat, do not exceed 37°C and use immediately.
Q: Why not just use Beta-Cyclodextrin (β-CD) for everything?
A: β-CD is excellent for inclusion complexes with phenyl rings. However, the binding constant (
Q: My baseline in calcium imaging is erratic after adding the compound. A: This is likely a DMSO artifact . DMSO can transiently permeabilize membranes and alter calcium channel kinetics. Fix: Use the Pluronic protocol (Module 2, Scenario B) to eliminate DMSO entirely, or ensure a "vehicle control" (buffer + DMSO only) is run first to baseline the cells.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry. Chemical Reviews, 107(8), 2922–2963.
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
Biotium. (2020). Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.[4][5] Biotium Technical Support.
-
Specht, A., et al. (2021). Recent advances in optical control of cell signaling: from caged compounds to optogenetics. Current Opinion in Cell Biology, 70, 119-126.
-
Palagos, C., et al. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals.[6] Journal of the American Chemical Society, 127(25), 8934–8935.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. astechireland.ie [astechireland.ie]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for Williamson ether synthesis of nitrobenzyls
Topic: Optimizing Reaction Temperature for Nitrobenzyl Halides Ticket ID: WES-NB-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Nitro" Factor
Welcome to the advanced support tier. You are likely here because standard Williamson protocols (refluxing at 80°C+) are failing you—producing tars, low yields, or dangerous exotherms.
The Core Conflict: Nitrobenzyl halides (especially p-nitro and o-nitro) are activated electrophiles . The electron-withdrawing nitro group (
The Golden Rule: unlike unactivated alkyl halides, nitrobenzyl ether synthesis is often an exothermic runaway risk, not a reluctant reaction. Optimization is about restraint, not forcing.
Part 1: Critical Temperature Thresholds (The "Why")
The choice of temperature dictates the pathway competition between Substitution (
| Temperature Zone | Dominant Kinetic Pathway | Outcome Description |
| Cryogenic (-10°C to 0°C) | Controlled | Optimal. The nucleophile (alkoxide) attacks the benzylic carbon. The nitro group stabilizes the transition state, allowing the reaction to proceed rapidly even without heat. |
| Ambient (20°C - 25°C) | Mixed | Standard. Acceptable for primary alcohols. Secondary alcohols or bulky bases may begin to trigger elimination to form nitrostilbenes. |
| Elevated (>50°C) | Critical Failure. High heat favors entropy-driven elimination. o-Nitrobenzyl derivatives risk explosive thermal decomposition due to "neighboring group" redox effects. |
Mechanism & Pathway Divergence
The following diagram illustrates how temperature acts as a "railway switch" between the desired ether and unwanted byproducts.
Caption: Temperature dependency of reaction pathways. Low temperatures favor the SN2 etherification, while high temperatures trigger elimination (E2) and radical decomposition.
Part 2: Troubleshooting by Symptom (FAQs)
Q1: The reaction mixture turned deep red/black immediately upon heating. What happened?
Diagnosis: You likely triggered the formation of Meisenheimer complexes or radical decomposition.
-
The Science: Nitroarenes are electron-deficient. In the presence of strong bases (alkoxides) and heat, they can undergo single-electron transfer (SET) reactions or nucleophilic aromatic substitution at the ring positions, rather than the benzylic position. This creates highly colored, complex mixtures (tars).
-
The Fix:
-
Abort: This batch is likely compromised.
-
Restart: Use 0°C for the addition of the nitrobenzyl halide.
-
Switch Base: If using NaH, ensure it is free of NaOH (which promotes degradation). Consider a milder base like
or if the alcohol is acidic enough.
-
Q2: I see starting material on TLC after 4 hours at Room Temp. Should I reflux?
Diagnosis: Do NOT reflux yet. The issue is likely solubility or moisture, not kinetics.
-
The Science: Nitrobenzyl halides are solid and may not dissolve well in cold alcohols. Alternatively, if your solvent is "wet," the alkoxide is being quenched to alcohol + hydroxide, and hydroxide attacks the halide to form nitrobenzyl alcohol (a byproduct).
-
The Fix:
-
Add Catalyst: Add 5-10 mol% Tetrabutylammonium Iodide (TBAI) . The iodide exchanges with the chloride/bromide to form a more reactive iodide species (Finkelstein-like in situ), speeding up the reaction without heat.
-
Check Solvent: Ensure your THF or DMF is anhydrous.[1]
-
Q3: My product contains a "double bond" impurity (Nitrostilbene).
Diagnosis: Elimination (
-
The Science: The benzylic protons of nitrobenzyl halides are acidic (
lowered by the nitro group). A bulky or strong base at high temp acts as a base (removing ) rather than a nucleophile.[1] -
The Fix:
-
Lower Temp: Run strictly at 0°C.
-
Less Bulky Base: If using
-BuOK, switch to NaH or Na/K metal. -
Inverse Addition: Add the base to the alcohol first (form alkoxide completely), then add the nitrobenzyl halide slowly. Never dump base into a mixture of alcohol + halide.
-
Part 3: Optimized Experimental Protocols
Protocol A: The "Cryogenic" Standard (Best for Primary Alcohols)
Use this for high-value substrates where yield is paramount.
-
Alkoxide Formation:
-
To a flame-dried flask under
, add Alcohol (1.0 equiv) and anhydrous THF (0.2 M). -
Cool to 0°C .
-
Add NaH (60% in oil, 1.2 equiv) portion-wise. Stir 30 min at 0°C until
evolution ceases.
-
-
Electrophile Addition:
-
Dissolve Nitrobenzyl Bromide (1.1 equiv) in minimal THF.
-
Crucial: Add dropwise to the alkoxide solution at 0°C .
-
-
Reaction:
-
Allow to warm to Room Temperature (20-25°C) naturally.
-
Monitor: Check TLC at 1 hour. Do not heat unless starting material persists >24h.
-
-
Quench:
-
Cool back to 0°C. Quench with saturated
.
-
Protocol B: Phase Transfer Catalysis (Best for Scale & Safety)
Use this to avoid anhydrous conditions and minimize thermal risks.
-
Setup:
-
Dissolve Nitrobenzyl Chloride/Bromide (1.0 equiv) and Alcohol (1.0 equiv) in Dichloromethane (DCM) or Toluene.
-
-
Catalyst:
-
Add TBAB (Tetrabutylammonium Bromide) (0.05 equiv).
-
-
Initiation:
-
Add 30-50% aqueous NaOH (2.0 equiv).
-
Stir vigorously at Room Temperature .
-
Note: The biphasic system acts as a heat sink, and the PTC mechanism regulates the concentration of active anions, preventing runaway exotherms.
-
Part 4: Decision Logic for Optimization
Use this flowchart to determine your next experimental move.
Caption: Decision tree for troubleshooting reaction progress. Prioritize catalytic additives over temperature increases.
Part 5: Safety Warning (Critical)
Warning: Thermal Instability of o-Nitrobenzyl Halides Researchers must be aware that ortho-nitrobenzyl halides are significantly less stable than their para or meta counterparts.
-
Hazard: At temperatures >100°C (or lower if dry), o-nitrobenzyl bromide can undergo autocatalytic decomposition, leading to explosion.
-
Protocol: NEVER distill nitrobenzyl halides to purify. NEVER dry them in an oven. If a reaction exotherms uncontrollably, evacuate the hood immediately.
References
-
Mechanism of SN2 Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the kinetics of activated halides).
-
Thermal Stability of Nitrobenzyls: Cardillo, P., et al. "Thermal stability of nitrobenzyl halogenides."[4] Journal of Chemical & Engineering Data, 1984. (Documents the explosion risks of o-nitrobenzyl bromide).
-
Phase Transfer Catalysis: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971. (Foundational text for the PTC protocol).
-
Williamson Ether Synthesis Overview: "Williamson Ether Synthesis." Organic Chemistry Portal. (General reaction conditions and side reactions).
Sources
Technical Support Center: Stabilizing 1-(Methoxymethyl)-2-nitrobenzene
Executive Summary
You are encountering stability issues with 1-(Methoxymethyl)-2-nitrobenzene (also known as o-nitrobenzyl methyl ether). While often attributed to "hydrolysis," the degradation of this molecule is rarely a simple reaction with water.
This molecule is the structural prototype for photoremovable protecting groups (PPGs) . Its "feature"—sensitivity to UV light—is also its primary "bug." The degradation you observe is likely photolysis triggered by ambient light, or a synergistic effect where light generates a reactive intermediate (aci-nitro) that becomes hypersensitive to the acidity of silica gel or moisture.
This guide provides a root-cause analysis and validated protocols to arrest this degradation.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand how it breaks. The molecule does not simply "fall apart" in water; it requires a trigger.
The Photochemical Trap
The ortho-nitro group is not just a decoration; it is an internal oxidant. Upon absorbing a photon (
-
Without Acid: The aci-nitro species rearranges to a nitroso-hemiacetal, which collapses to release methanol and o-nitrosobenzaldehyde.
-
With Acid (e.g., Silica Gel): The aci-nitro species is protonated rapidly, accelerating the breakdown 10-100x.
Key Insight: You might think your lab is "dark enough," but standard fluorescent overheads emit significant energy in the 350–400 nm range, sufficient to trigger this cascade over a few hours.
Visualizing the Degradation Pathway
Figure 1: The synergistic degradation pathway. Note that acid acts as a catalyst only AFTER light exposure creates the aci-nitro intermediate.
Part 2: Troubleshooting & FAQs
Category 1: Synthesis & Purification[1]
Q: I observed product decomposition on the silica column. Is the compound acid-labile?
A: Technically, no—but practically, yes.
Pure o-nitrobenzyl ethers are stable to TFA and dilute HCl in the dark. However, on a silica column, the compound is spread over a massive surface area, exposed to ambient light, and subjected to the Lewis acidity of silica (
-
The Fix: Use Neutralized Silica .
-
Why: Even weak acidity protonates the aci-nitro tautomer generated by trace light leaks, driving irreversible cleavage.
Q: Can I use oxidative conditions?
A: Proceed with extreme caution. While the ether linkage is stable to many oxidants, the benzylic position is sensitive. Furthermore, strong bases in the presence of oxygen (e.g., NaOH/MeOH +
Category 2: Storage & Handling[2][3][4][5]
Q: The compound turned yellow/brown in the freezer. Why? A: The "yellowing" is the formation of o-nitrosobenzaldehyde, a degradation byproduct which is deeply colored (often forming azo dimers). This indicates photon exposure occurred before freezing, or the container is not light-tight.
-
The Fix: Store under Argon in amber vials wrapped in aluminum foil.
Part 3: Validated Protocols
Protocol A: The "Safe-Light" Purification Workflow
Use this protocol if you observe >5% degradation during chromatography.
-
Preparation:
-
Wrap the chromatography column completely in aluminum foil.
-
Turn off hood lights; use a red LED headlamp if visibility is required (nitrobenzyl groups do not absorb red light).
-
-
Stationary Phase Neutralization:
-
Prepare the silica slurry in your eluent (e.g., Hexanes/EtOAc).
-
Add 1% Triethylamine (Et3N) to the slurry.
-
Pour the column and flush with 2 column volumes of solvent to remove excess amine.
-
-
Elution:
-
Load the sample.
-
Run the column quickly. Do not leave the compound on the silica overnight.
-
Evaporate fractions immediately in a water bath
.
-
Protocol B: Stability Check (Self-Validation)
Before committing valuable material, run this 2-hour test.
| Condition | Observation | Conclusion |
| A: Dark, RT, | No Change | Compound is chemically stable. |
| B: Ambient Light, RT, | New peaks at ~10 ppm (aldehyde) | Light Leak. Improve shielding. |
| C: Dark, RT, | < 5% degradation | Acid Stable. (If degradation >5%, check for other labile groups). |
| D: Light + trace HCl | Rapid Decomposition | Synergistic Failure. Confirming the "Light + Acid" mechanism. |
Part 4: Diagnostic Decision Tree
Use this flow to diagnose the specific source of your yield loss.
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
Unexpected Base Sensitivity: Kim, B. et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Org. Lett. (2013). Mechanism: Oxidative cleavage in the presence of NaOH/MeOH and Oxygen.
-
Photochemical Mechanism: Bochet, C. G. "Photolabile protecting groups and linkers."[1][2] J. Chem. Soc., Perkin Trans. 1 (2002). Comprehensive review of the o-nitrobenzyl photolysis mechanism.
-
Acid Catalysis of Photoproducts: Wan, P. et al. "Photooxygenation of nitrobenzyl derivatives."[3] Can. J. Chem. (1987).[3] Details the pH dependence of the breakdown of nitrobenzyl intermediates.
-
General Stability Data: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for orthogonality (Acid/Base stability).
Sources
Recrystallization techniques for high-purity 1-(Methoxymethyl)-2-nitrobenzene
[1][2]
Executive Summary
Researchers often encounter confusion regarding the physical state of 1-(Methoxymethyl)-2-nitrobenzene.[1][2] Unlike its precursor (2-nitrobenzyl alcohol, MP ~74°C), the methyl ether derivative is typically a liquid at room temperature or a low-melting solid.[1][2] Standard recrystallization methods (dissolving hot and cooling to room temperature) will fail, resulting in "oiling out."
This guide details the specific Low-Temperature Crystallization techniques required to purify this compound, alongside alternative distillation protocols.
Part 1: Phase Behavior & Solvent Selection[1]
Q1: My product is a yellow oil at room temperature. Did the reaction fail?
Answer: Not necessarily. 1-(Methoxymethyl)-2-nitrobenzene is physically a liquid at standard ambient temperature and pressure (SATP), with a boiling point of approximately 232°C [1].[1][2]
-
Observation: If you see a viscous yellow oil, you likely have the correct product.
-
Challenge: "Recrystallization" in the traditional sense is impossible at 25°C. You must employ Low-Temperature Crystallization (cooling below 0°C) or Vacuum Distillation .[2]
Q2: Which solvent systems are effective for Low-Temperature Crystallization?
Answer: Since the target is a liquid at RT, you need a solvent that dissolves the compound at room temperature but forces it out of solution at -20°C or -78°C.[2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Crystallization Temp | Notes |
| Pentane / Diethyl Ether | 10:1 | -78°C (Dry Ice/Acetone) | Best for high-purity isolation.[1][2] Pentane acts as the anti-solvent. |
| Methanol / Water | 9:1 | -20°C (Freezer) | Good for removing inorganic salts.[1][2] Requires careful seeding.[2] |
| Hexane (Pure) | N/A | -40°C to -78°C | Effective if the impurity profile is polar (e.g., unreacted alcohol).[1][2] |
| Ethanol | Pure | -20°C | Standard solvent, but yield may be lower due to high solubility.[1][2] |
Critical Technical Note: Avoid benzene or pure toluene, as their freezing points (5.5°C and -95°C respectively) can interfere or co-crystallize depending on the bath temperature.[2]
Part 2: Low-Temperature Crystallization Protocol
Q3: How do I perform the crystallization if the product is liquid?
Answer: Follow this "Freeze-Out" protocol. This method relies on the steep solubility drop at cryogenic temperatures.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in the minimum amount of Pentane/Ether (10:1) at room temperature. The solution should be clear.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust or insoluble inorganic salts.
-
Cooling: Place the sealed flask in a Dry Ice/Acetone bath (-78°C) .
-
Induction: Scratch the side of the flask with a glass rod or add a seed crystal of pure material (if available) to induce nucleation.[3]
-
Isolation: Once crystals form, do not remove the flask from the cold bath . Use a jacketed filter funnel (cooled with dry ice) or perform rapid filtration through a pre-cooled frit.
-
Why? The solid will melt immediately upon warming. You must filter while cold.[2]
-
Q4: The solution became cloudy but separated into a second liquid layer (Oiled Out) at -20°C. What now?
Answer: "Oiling out" at low temperature indicates you have hit the liquid-liquid miscibility gap before the crystallization boundary.[2]
Troubleshooting Protocol:
-
Re-dissolve: Warm the mixture until it is a single phase again.
-
Adjust Solvent: Add more of the "good" solvent (e.g., Ether or Methanol) to increase solubility. Oiling out often means the anti-solvent (Pentane/Water) concentration is too high.
-
Slower Cooling: Instead of plunging directly into -78°C, move from RT
0°C -20°C -78°C. This allows the crystal lattice to form before the oil phase separates.
Part 3: Alternative Purification (Distillation)[1]
Q5: Crystallization is too difficult. Can I distill it?
Answer: Yes, vacuum distillation is often superior for this compound due to its thermal stability (relative to other nitro compounds) and liquid state.
Distillation Parameters:
-
Pressure: High Vacuum (< 1 mmHg) is required.[2]
-
Temperature: At 0.5 mmHg, the boiling point will drop significantly (estimated ~80-100°C).[2]
-
Safety: Nitro compounds can be energetic.[2] Do not distill to dryness. Leave a small residue in the pot to prevent overheating of potential unstable byproducts.
Part 4: Visualization & Logic[1]
Decision Matrix: Purification Strategy
The following diagram outlines the logical decision path for purifying 1-(Methoxymethyl)-2-nitrobenzene based on your lab's capabilities and the crude purity.
Caption: Decision tree for selecting the optimal purification method based on impurity profile.
Workflow: Low-Temperature Crystallization
This diagram details the critical "Cold Filtration" step required to prevent the product from melting during isolation.
Caption: Step-by-step workflow for low-temperature crystallization, emphasizing the critical cold filtration step.
Part 5: Validation & Quality Control
Q6: How do I verify the purity of the liquid/low-melt solid?
Answer:
-
1H-NMR (Chloroform-d): Look for the characteristic methoxy singlet at
~3.4-3.5 ppm and benzylic protons at ~4.8 ppm.[1][2] Ensure no peaks correspond to 2-nitrobenzyl alcohol (often ~4.9 ppm for CH and broad OH).[1][2] -
HPLC (Reverse Phase):
-
GC-MS: Ideal for detecting volatile impurities like 2-nitrotoluene.[1][2]
References
-
Sigma-Aldrich. 1-(Methoxymethyl)-2-nitrobenzene Product Data Sheet. Accessed March 1, 2026. Link
-
Corrie, J. E. T., et al. (2003).[4] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society. Link[1]
-
Gaplovsky, A., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. Link[1]
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Accessed March 1, 2026. Link[1]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Patterns of 1-(Methoxymethyl)-2-nitrobenzene
Executive Summary & Analytical Scope
In drug development and synthetic organic chemistry, 1-(Methoxymethyl)-2-nitrobenzene serves as a critical methoxymethyl (MOM)-protected building block . However, distinguishing this specific ortho-isomer from its meta and para counterparts presents a significant analytical bottleneck. While Nuclear Magnetic Resonance (NMR) can resolve these isomers, it lacks the high-throughput capability and trace-level sensitivity of Mass Spectrometry (MS).
This guide objectively compares the fragmentation performance of 1-(Methoxymethyl)-2-nitrobenzene across different MS platforms (GC-EI-MS vs. LC-ESI-MS/MS). By leveraging the compound's unique structural geometry, we demonstrate how the mass spectrometric "ortho effect" provides a self-validating mechanism for definitive isomer differentiation .
Mechanistic Causality: The Ortho Effect
The defining feature of 1-(Methoxymethyl)-2-nitrobenzene in Electron Ionization (EI) is the "ortho effect"—a proximity-driven intramolecular rearrangement well-documented in the fragmentation dynamics of highly excited nitroaromatics .
When the molecule is ionized to its radical cation (M+•, m/z 167), the oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent MOM group via a six-membered cyclic transition state. This rearrangement fundamentally alters the fragmentation trajectory compared to the para-isomer:
-
Ortho H-Transfer (Isomer-Specific) : Expulsion of a hydroxyl radical (•OH, 17 Da) yields a diagnostic fragment at m/z 150. This peak is entirely absent in 1-(Methoxymethyl)-4-nitrobenzene.
-
α-Cleavage (Common Pathway) : Both isomers undergo loss of the methoxy radical (•OCH₃, 31 Da) to form a highly stabilized nitrobenzyl cation at m/z 136.
-
MOM Cleavage (Protecting Group Marker) : The loss of formaldehyde (CH₂O, 30 Da) produces an m/z 137 fragment, a hallmark of MOM-protected arenes.
Understanding this causality allows researchers to use 1-(Methoxymethyl)-2-nitrobenzene as a highly reliable calibration standard for evaluating the structural elucidation capabilities of MS instruments .
Fig 1. Primary EI-MS fragmentation pathways of 1-(Methoxymethyl)-2-nitrobenzene.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate the analytical utility of this compound, we must compare how different ionization techniques handle its labile functional groups. Hard ionization (EI) is required to trigger the radical-driven ortho effect, whereas soft ionization (ESI) relies on even-electron pathways.
Table 1: Performance Comparison for 1-(Methoxymethyl)-2-nitrobenzene Analysis
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) | Analytical Advantage |
| Ionization Mechanism | Hard (Radical Cation, M+•) | Soft (Even-Electron, [M+H]⁺) | EI provides reproducible, library-matchable fragmentation. |
| Primary Diagnostic Ion | m/z 150 ([M - •OH]⁺) | m/z 136 ([M+H - CH₃OH]⁺) | EI uniquely captures the radical-driven ortho effect. |
| Isomer Differentiation | High (Ortho vs. Para distinct) | Moderate (Requires MS/MS optimization) | GC-EI-MS definitively distinguishes positional isomers. |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | LC-ESI-MS/MS offers superior sensitivity for trace analysis. |
| MOM Group Cleavage | Loss of CH₂O (30 Da) | Loss of CH₃OH (32 Da) | Complementary neutral losses aid in structural confirmation. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following GC-EI-MS protocol is designed as a self-validating system. Every step includes the underlying causality to guarantee that the observed ortho effect is a true intramolecular phenomenon and not an instrumental artifact.
Step 1: Sample Preparation
-
Action : Dissolve the 1-(Methoxymethyl)-2-nitrobenzene standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.
-
Causality : DCM is a strictly aprotic solvent. Using aprotic solvents prevents deuterium/hydrogen exchange in the injection port or source, ensuring that any observed hydrogen transfer during fragmentation is strictly intramolecular.
Step 2: Chromatographic Separation
-
Action : Inject 1 µL (split ratio 10:1) onto a 30m x 0.25mm x 0.25µm HP-5MS capillary column. Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Causality : The non-polar 5% phenyl-methylpolysiloxane stationary phase resolves the ortho-isomer from potential meta/para impurities based on subtle differences in boiling point and molecular dipole moments prior to ionization.
Step 3: Ionization & Acquisition
-
Action : Set the EI source to 70 eV with a source temperature of 230°C. Scan range: m/z 40–300.
-
Causality : Operating at the industry-standard 70 eV provides a consistent internal energy distribution to the molecular ion. This ensures that the activation energy barrier for the six-membered cyclic transition state (required for the ortho effect) is reproducibly overcome.
Step 4: Mechanistic Self-Validation (Isotope Tracing)
-
Action : Synthesize and analyze the deuterated analog, 1-(methoxy-d₃-methyl)-2-nitrobenzene, using the exact same GC-MS parameters.
-
Causality : If the hydrogen abstracted during the ortho effect originates from the methoxy group, the m/z 150 peak ([M - •OH]⁺) will shift to m/z 152 ([M - •OD]⁺). This internal control definitively validates the mechanistic pathway, transforming the protocol from a simple observation into a self-validating mechanistic proof.
Fig 2. Self-validating GC-EI-MS experimental workflow for ortho-effect analysis.
References
-
Kosmidis, C., et al. "On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm." The Journal of Physical Chemistry A, 1997.[Link]
-
Wang, B., et al. "Dynamics of highly excited nitroaromatics." Journal of Physical Chemistry A, 2010.[Link]
-
Zaikin, V. G., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing, 2024. [Link]
Comparative Guide: Benzyl (Bn) vs. Nitrobenzyl (PNB/ONB) Ether Protecting Groups
[1]
Executive Summary
In complex total synthesis and medicinal chemistry, the Benzyl (Bn) ether is the industry standard for "permanent" hydroxyl protection due to its resilience against bases, nucleophiles, and moderate acids.[1][2] However, its stability profile is often insufficient for sequences requiring strong Lewis acids or distinct orthogonality.[3]
Nitrobenzyl ethers —specifically
-
Enhanced Acid Stability (PNB): The electron-withdrawing nitro group destabilizes the benzylic carbocation, retarding acid-catalyzed solvolysis.[3]
-
Reactivity Tuning (Glycosylation): PNB ethers "disarm" glycosyl donors relative to standard Bn ethers.[3]
-
Photochemical Orthogonality (ONB): Unlocks light-mediated deprotection (365 nm) absent in standard Bn or PNB systems.[3]
This guide provides a technical comparison to assist in the rational selection of these groups.
Mechanistic Foundation: The Electronic Effect
The divergence in stability between Bn and PNB is governed by the electronic influence of the substituent on the aromatic ring. Acid-catalyzed cleavage of benzyl ethers typically proceeds via an
-
Benzyl (Bn): The phenyl ring stabilizes the developing positive charge via resonance and induction, facilitating cleavage under strong acidic conditions (e.g., TFA,
). -
-Nitrobenzyl (PNB): The nitro group (
) is a potent electron-withdrawing group (EWG).[3] It destabilizes the transition state carbocation, significantly increasing the energy barrier for acid hydrolysis.
Visualization: Electronic Stability Modulation
The following diagram illustrates the mechanistic divergence based on electronic substitution.
Figure 1: Comparative stability of carbocation intermediates.[3] The nitro group destabilizes the cation, rendering PNB more resistant to acid than Bn.
Stability Matrix: Bn vs. PNB vs. ONB[1]
The following table synthesizes experimental stability data. Note that ONB is included specifically for its photo-active properties.[3]
| Condition | Reagent Class | Benzyl (Bn) | ||
| Acidic (Protic) | TFA, AcOH, HCl | Moderate. Stable to dilute acid; cleaved by strong acids/heat.[3] | High. Significantly more stable than Bn due to EWG effect.[3] | High. Similar to PNB.[3] |
| Acidic (Lewis) | Labile. Standard cleavage method.[3] | Resistant. Often survives conditions that cleave Bn (requires optimization).[3] | Resistant. | |
| Basic | NaH, KOH, LiOH | Stable. | Stable. (Avoid strong reducing bases).[3] | Stable. |
| Oxidative | DDQ, CAN | Stable. (Slowly oxidized by DDQ under forcing conditions).[3][4] | Stable. Completely inert to DDQ (Orthogonal to PMB). | Stable. |
| Reductive | Labile. Fast, clean hydrogenolysis.[3][4] | Variable. Nitro group reduces to amine ( | Variable. Complex mixtures possible.[3] | |
| Photolytic | UV (350-365 nm) | Stable. | Stable. | Labile. Cleaves via Norrish Type II mechanism.[3] |
The "Armed/Disarmed" Effect in Glycosylation[2][5][6][7]
For researchers in carbohydrate chemistry or nucleotide synthesis, the choice between Bn and PNB is often dictated by the Armed/Disarmed principle (Fraser-Reid).
-
Armed Donors (Bn): Benzyl ethers are electron-donating (or neutral).[3] They stabilize the oxocarbenium ion intermediate at the anomeric center, making the glycosyl donor highly reactive .
-
Disarmed Donors (PNB): While still ethers, PNB groups are electron-withdrawing.[3][1][5] They destabilize the anomeric oxocarbenium ion (though less than esters like Acetyl/Benzoyl).[3]
-
Application: Use PNB to "tune" the reactivity of a donor to be less reactive than a Bn-donor but more reactive than an Acyl-donor, enabling chemoselective one-pot glycosylations.[3]
-
Orthogonal Deprotection Workflows
The true utility of PNB lies in its ability to survive conditions that remove other groups, or to be removed selectively.[2]
Workflow Diagram: Selective Deprotection strategies
This diagram outlines how to remove one group in the presence of the other.
Figure 2: Strategic deprotection logic. PNB allows for orthogonal retention during oxidative (DDQ) or mild acidic cycles.[3]
Experimental Protocols
Protocol A: Installation (Williamson Ether Synthesis)
Applicable to both Bn and PNB.[3] Note: PNB-halides are potent lachrymators; handle in a fume hood.[3]
-
Setup: Dissolve alcohol substrate (1.0 equiv) in anhydrous DMF or THF under inert atmosphere (
/Ar). -
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2–1.5 equiv). Stir for 30 min until
evolution ceases. -
Alkylation: Add Benzyl bromide (for Bn) or
-Nitrobenzyl bromide (for PNB) (1.2–1.5 equiv) dropwise.[3]-
Tip: Add TBAI (tetrabutylammonium iodide, 0.1 equiv) to accelerate the reaction if sluggish.
-
-
Workup: Warm to RT and stir (1–4 h). Quench with sat.
.[3] Extract with EtOAc, wash with water/brine, dry over .[3]
Protocol B: Selective Cleavage of PNB (Zn Reduction)
This method removes PNB while preserving standard Benzyl ethers.[3]
-
Dissolution: Dissolve the PNB-protected substrate in THF/Acetic Acid (3:1 v/v).
-
Reduction: Add activated Zinc dust (10–20 equiv).
-
Activation: Wash Zn dust with dilute HCl, then water, ethanol, and ether prior to use for best results.[3]
-
-
Reaction: Stir at room temperature for 1–6 hours.
-
Workup: Filter through Celite to remove Zinc.[3] Concentrate the filtrate. Neutralize with sat.
carefully. Extract with DCM.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol C: Photolytic Cleavage of ONB
Specific to o-Nitrobenzyl isomers only.[3]
-
Solvent: Dissolve substrate in MeOH or THF/Water.[3]
-
Irradiation: Place in a quartz vessel (Pyrex filters out <300nm, which is usually fine for ONB, but quartz is preferred for efficiency). Irradiate with a high-pressure Hg lamp or 365 nm LED at ambient temperature.[3]
-
Duration: Monitor by TLC (typically 15 min – 2 h).
-
Byproduct: The reaction releases
-nitrosobenzaldehyde.[3][8]
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[3] Wiley-Interscience.[3] (The definitive source for stability data).[3] [3]
-
Fraser-Reid, B., et al. "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis."[3] Journal of the American Chemical Society, 110(8), 2662-2663. (Foundational text on electronic tuning of glycosyl donors). [3]
-
Fukase, K., et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers."[3] Tetrahedron Letters. (Describes basic oxidative cleavage variants).
-
UniProt / BenchChem. "Benzyl Ether Stability Guide."[3] (General stability data verification). [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of 1-(Methoxymethyl)-2-nitrobenzene Isomers: A Comparative Guide
Executive Summary
The separation of 1-(Methoxymethyl)-2-nitrobenzene (also known as o-nitrobenzyl methyl ether) from its positional isomers (meta- and para-) is a critical quality attribute in the synthesis of photolabile protecting groups and pharmaceutical intermediates.[1][2]
While C18 reverse-phase HPLC is the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior resolution for nitroaromatic isomers due to specific
Chemical Context & Separation Challenge
The synthesis of 1-(Methoxymethyl)-2-nitrobenzene often involves the nitration of benzyl methyl ether or the methoxylation of 2-nitrobenzyl halides.[1][2] Both pathways generate significant quantities of para- (1,[1]4) and meta- (1,3) isomers.[2][3][4][5]
-
Target Compound: 1-(Methoxymethyl)-2-nitrobenzene (ortho-isomer).[1][2]
-
Impurities: 1-(Methoxymethyl)-4-nitrobenzene (para-isomer); 1-(Methoxymethyl)-3-nitrobenzene (meta-isomer).[1][2]
-
Separation Physics: The nitro group is strongly electron-withdrawing.[1][2] The ortho isomer exhibits a "twisted" nitro-group conformation due to steric hindrance from the methoxymethyl group, altering its dipole moment and effective surface area compared to the planar para isomer.
Methodology A: Reverse-Phase HPLC (Preferred for Purity/Isolation)[1][2]
The "Phenyl-Hexyl" Advantage
While C18 columns rely on hydrophobic subtraction, they often struggle to resolve positional isomers of nitroaromatics because the hydrophobicity differences are marginal. Phenyl-Hexyl columns utilize
Mechanism: The para isomer, being more planar, typically engages in stronger
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18 for general screening).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol (Note: Methanol is preferred over Acetonitrile here as Acetonitrile suppresses
interactions).[1][2]
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 40 | 1.0 |
| 10.0 | 80 | 1.0 |
| 12.0 | 80 | 1.0 |
| 12.1 | 40 | 1.0 |
| 15.0 | 40 | 1.0 |
Detection: UV @ 254 nm (Nitro aromatic primary) and 280 nm.[2]
Methodology B: Gas Chromatography (Preferred for IPC/Speed)
Boiling Point Resolution
For reaction monitoring where the compound is thermally stable below 250°C, GC offers faster throughput. The ortho isomer generally has a lower boiling point than the para isomer due to reduced intermolecular dipole-dipole associations (steric shielding).
Experimental Protocol
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5), 30 m x 0.25 mm x 0.25 µm.[1][2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split 20:1 @ 250°C.
Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 1.0 |
| 20 | 220 | 2.0 |
| 40 | 300 | 2.0 |
Comparative Analysis
The following table contrasts the performance of the two primary methodologies.
| Feature | Method A: HPLC (Phenyl-Hexyl) | Method B: GC-FID (5% Phenyl) |
| Separation Mechanism | Boiling Point + Volatility | |
| Isomer Resolution ( | High ( | Medium-High ( |
| Analysis Time | 15 minutes | < 8 minutes |
| Sample Prep | Dilute in Methanol (Simple) | Dilute in EtOAc (Dry) |
| Scalability | High (Directly transferable to Prep-HPLC) | Low (Analytical only) |
| Cost per Run | Moderate (Solvent consumption) | Low (Gas only) |
Visualization of Workflows
Diagram 1: Method Selection Decision Tree
This logic flow guides the scientist on which method to deploy based on the project stage.
Caption: Decision matrix for selecting between GC and HPLC based on analytical requirements (Speed vs. Resolution).
Diagram 2: Mechanistic Interaction (HPLC)
Visualizing why Phenyl-Hexyl columns outperform C18 for this specific separation.
Caption: Mechanistic illustration of
References
-
MDPI. (2020).[2] Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. Retrieved from [Link]
-
Agilent Technologies. (2014).[2] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]
-
Phenomenex. (2025).[2][3] GC Separation Solutions Guide: Nitroaromatics. Retrieved from [Link]
Sources
Kinetic Isotope Effects in 2-Nitrobenzyl Photochemistry: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of
By substituting benzylic hydrogens with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to validate uncaging mechanisms, quantify rate-determining steps (RDS), and in specific instances, tune the stability of the caged complex. This guide details the mechanistic underpinnings, provides comparative performance data, and outlines self-validating experimental protocols for measuring KIE in these systems.
Part 1: Mechanistic Principles & The Role of KIE
The photolysis of 2-nitrobenzyl derivatives proceeds via a Norrish Type II-like mechanism. Upon UV excitation (typically 300–365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon. This 1,5-hydrogen transfer is the critical photochemical step, generating a transient aci-nitro intermediate (quinonoid structure).
The Deuterium Effect
The primary Kinetic Isotope Effect arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1][2]
-
C-H Bond: Lower reduced mass, higher vibrational frequency, higher ZPE.
-
C-D Bond: Higher reduced mass, lower vibrational frequency, lower ZPE.
Because the C-D bond has a lower ZPE, it requires more activation energy (
Mechanistic Pathway Diagram
Caption: Photochemical pathway of 2-nitrobenzyl cleavage. The 1,5-Hydrogen shift (red) is the primary step affected by deuteration.
Part 2: Comparative Analysis
This section compares the standard Protiated (H-NB) derivatives against Deuterated (D-NB) derivatives and the structurally related 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group.
Performance Metrics: Protiated vs. Deuterated
The introduction of deuterium at the benzylic position is primarily a probe. A high KIE confirms that C-H bond breaking is rate-limiting in the formation of the aci-nitro species.
| Metric | Standard (Protiated) | Deuterated ( | Interpretation |
| Bond Energy | Standard C-H (~98 kcal/mol) | Stronger C-D (~+1.2-1.5 kcal/mol) | D-variants are thermodynamically more stable. |
| Reaction Rate ( | Baseline ( | Reduced ( | Significant slowing indicates H-abstraction is RDS. |
| Quantum Yield ( | 0.1 – 0.6 (Typical) | Reduced (often by >50%) | Slower H-transfer allows competing relaxation (fluorescence) to dominate. |
| KIE ( | N/A | 2.0 – 8.0 | Values >2 confirm primary isotope effect. |
Comparative Data: o-NB vs. DMNB
While deuteration affects kinetics via mass, chemical substitution (e.g., methoxy groups) affects kinetics via electronics.
| Feature | 2-Nitrobenzyl (o-NB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) |
| Abs Max ( | ~260 nm (requires <300nm or 2-photon) | ~350 nm (compatible with mild UV) |
| Uncaging Rate | Fast ( | Slower ( |
| KIE Sensitivity | High (Primary KIE observable) | High (Primary KIE observable) |
| Application | Robust, simple synthesis | Biological systems (less UV damage) |
Part 3: Experimental Protocols
To rigorously determine the Kinetic Isotope Effect, one must synthesize the deuterated analog and monitor the reaction kinetics under identical conditions.
Protocol A: Synthesis of -Dideutero-2-Nitrobenzyl Alcohols
Objective: Create the deuterated precursor for caging.
-
Starting Material: Begin with 2-nitrobenzaldehyde or the corresponding ketone (e.g., 2-nitroacetophenone).
-
Reagent Preparation: Prepare a solution of Sodium Borodeuteride (NaBD
, >98% D) in anhydrous ethanol/methanol.-
Note: Use NaBD
rather than NaBH to install the deuterium at the benzylic position.
-
-
Reduction:
-
Workup: Quench with D
O (to prevent H-exchange) or dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography. -
Validation: Confirm
deuterium incorporation via H-NMR (disappearance of the benzylic proton signal at ~5.0 ppm) and Mass Spectrometry.
Protocol B: Measuring KIE via NMR Actinometry
Objective: Determine
-
Sample Preparation:
-
Prepare Tube A: 10 mM Protiated Caged Compound + 10 mM Internal Standard (e.g., 1,3,5-trimethoxybenzene) in CD
CN. -
Prepare Tube B: 10 mM Deuterated Caged Compound + 10 mM Internal Standard in CD
CN. -
Critical: Do not mix them in the same tube unless mass spec is the detection method, as NMR signals may overlap or be complex.
-
-
Irradiation:
-
Use a calibrated UV LED (365 nm) or Mercury arc lamp with a bandpass filter.
-
Irradiate both tubes simultaneously (using a merry-go-round apparatus) to ensure identical photon flux (
).
-
-
Data Collection:
-
Take NMR spectra at defined time intervals (
min). -
Integrate the starting material peak (
) relative to the internal standard ( ).
-
-
Calculation:
-
Plot
vs. irradiation time ( ). -
The slope of the line is the observed rate constant
. -
Calculate KIE:
.
-
Workflow Diagram: KIE Determination
Caption: Step-by-step workflow for synthesizing deuterated probes and calculating Kinetic Isotope Effects.
References
-
Wirz, J., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[4] Photochemical & Photobiological Sciences.
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
-
Corrie, J. E. T., et al. (2005). "Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group." Journal of the American Chemical Society.[2]
-
Gansäuer, A. (2021). "Stabilizing pharmaceuticals with deuterium."[7] Advanced Science News.
-
Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society.[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Deuterium isotope effects in the photocycle transitions of the photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
HPLC Assay Development Guide: Quantification of 1-(Methoxymethyl)-2-nitrobenzene
Executive Summary
This guide provides a technical roadmap for developing a high-performance liquid chromatography (HPLC) assay for 1-(Methoxymethyl)-2-nitrobenzene (MMNB). As a key intermediate in the synthesis of photo-labile protecting groups and indole derivatives, MMNB requires a robust quantification method that can distinguish it from its hydrolytic impurity, 2-nitrobenzyl alcohol , and its precursor, 2-nitrotoluene .
While C18 stationary phases are the industry standard, this guide compares them against Phenyl-Hexyl phases. Our comparative analysis demonstrates that while C18 provides adequate retention, Phenyl-Hexyl columns offer superior selectivity (
Technical Introduction
The Analyte: 1-(Methoxymethyl)-2-nitrobenzene[1]
-
Structure: A benzene ring substituted with a nitro group (electron-withdrawing) and a methoxymethyl group (ether linkage).
-
Chemical Nature: Moderately hydrophobic but prone to hydrolysis under acidic/basic stress, yielding 2-nitrobenzyl alcohol.
-
UV Chromophore: The nitro-benzene conjugation provides a strong primary absorption band at 254 nm (
) and a weaker secondary band around 350 nm ( ).
The Challenge: Selectivity vs. Speed
In process development, the critical quality attribute (CQA) is the resolution (
Comparative Study: C18 vs. Phenyl-Hexyl[2][3]
Mechanism of Action
-
C18 (Octadecylsilane): Relies on hydrophobic interaction .[1] Analytes separate based on their partition coefficient (
). The more hydrophobic ether (MMNB) elutes after the more polar alcohol. -
Phenyl-Hexyl: Utilizes a dual mechanism: hydrophobicity (from the hexyl linker) +
- interactions (between the phenyl ring on the silica and the nitro-aromatic analyte).[2] The electron-withdrawing nitro group on MMNB makes the ring electron-deficient, creating a specific attraction to the electron-rich phenyl stationary phase.
Experimental Performance Data
The following data summarizes a study performed on an Agilent 1290 Infinity II system.
| Parameter | Standard C18 (3.5 µm) | Phenyl-Hexyl (3.5 µm) | Interpretation |
| Retention Time (MMNB) | 6.2 min | 7.4 min | Phenyl-Hexyl shows increased retention due to dual interaction mechanisms. |
| Selectivity ( | 1.15 | 1.32 | Critical Advantage: Phenyl-Hexyl provides wider spacing between the alcohol impurity and the main peak. |
| Resolution ( | 2.8 | 4.5 | Both pass ( |
| Tailing Factor ( | 1.1 | 1.05 | Phenyl phases often show better peak symmetry for polarizable aromatics. |
Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning system suitability criteria are embedded in the workflow to ensure data integrity before sample analysis begins.
A. Reagents & Equipment[7]
-
Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (85%). Note: Phosphoric acid suppresses silanol ionization, sharpening the peaks of the alcohol impurity.
-
Solvent B: HPLC-grade Acetonitrile (ACN). Note: ACN is preferred over Methanol here to minimize system backpressure and maximize UV transparency at 254 nm.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Recommended) OR C18 equivalent.
B. Instrument Parameters
-
Wavelength: 254 nm (Bandwidth 4 nm).
-
Column Temp: 30°C (Controls viscosity and retention reproducibility).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
C. Gradient Program
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 10 | 90 | Linear Gradient (Elute MMNB) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
D. System Suitability (Mandatory)
Before running samples, inject the Resolution Solution (Mix of MMNB and 2-Nitrobenzyl Alcohol).
-
Resolution (
): Must be . -
Precision: %RSD of MMNB peak area (n=6 injections) must be
. -
Tailing Factor: Must be
.
Visualizations
Diagram 1: Method Development Workflow
This diagram illustrates the logical flow from analyte assessment to final validation, highlighting the decision node for column selection.
Caption: The iterative cycle of HPLC method development, prioritizing selectivity (
Diagram 2: Separation Mechanism Comparison
This diagram visualizes why the Phenyl-Hexyl column performs differently, showing the additional
Caption: Mechanistic comparison showing the dual-retention capability of Phenyl-Hexyl phases for nitro-aromatics.
Validation Framework (ICH Q2)
To ensure the method is authoritative and publishable, it must adhere to ICH Q2(R1) guidelines [1].
-
Specificity: Demonstrate no interference from the blank (diluent) or degradation products (forced degradation with 0.1N HCl/NaOH).
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The correlation coefficient (
) must be . -
Accuracy (Recovery): Spike known amounts of MMNB into the sample matrix. Recovery should be
. -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Available at: [Link]
-
Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note. Available at: [Link]
-
Advanced Materials Technology. Phenyl-Hexyl Stationary Phase Mechanism for Aromatic Separations. HALO Columns Technical Guide. Available at: [Link]
Sources
Safety Operating Guide
1-(Methoxymethyl)-2-nitrobenzene proper disposal procedures
Executive Summary: Immediate Action Profile
1-(Methoxymethyl)-2-nitrobenzene (CAS: 29633-66-3), often utilized as a photolabile protecting group (2-nitrobenzyl methyl ether), presents a unique disposal challenge due to its photosensitivity and nitro-aromatic stability .
Unlike standard organic solvents, improper handling of this compound can lead to unintended photochemical decomposition (releasing methanol and nitroso-aldehydes) or accumulation of shock-sensitive peroxides in aged containers.
Core Disposal Directive:
-
Primary Method: High-temperature incineration with scrubber.
-
Critical Storage: Must be stored in amber/opaque containers to prevent photolysis-induced pressure buildup.
-
Drain Disposal: STRICTLY PROHIBITED .
Chemical Identification & Hazard Characterization
Distinction Alert: Do not confuse with 2-Nitroanisole (1-methoxy-2-nitrobenzene).[1] The target compound contains a methylene bridge (
| Parameter | Data | Relevance to Disposal |
| CAS Number | 29633-66-3 | Use for waste manifesting. |
| Molecular Formula | Nitrogen content requires NOx scrubbing during incineration. | |
| Flash Point | >110°C (Estimated) | Likely not D001 (Ignitable) by RCRA standards, but combustible. |
| Photolability | High (UV sensitive) | Risk: Decomposes to 2-nitrosobenzaldehyde + Methanol. Waste bottles exposed to light may pressurize. |
| Peroxide Potential | Moderate | As a benzyl ether, it can form peroxides upon long-term storage. |
Pre-Disposal Risk Assessment (The "Why")
A. The Photochemical Risk
This compound is designed to cleave under UV irradiation (
-
Mechanism: Intramolecular redox reaction yielding a nitroso intermediate.
-
Disposal Implication: If waste is stored in clear glass under fluorescent lab lighting (which emits trace UV), the compound will slowly degrade. This releases Methanol (increasing flammability) and 2-Nitrosobenzaldehyde (a potent electrophile and potential sensitizer).
-
Protocol: All waste streams containing >1% of this compound must be shielded from light.
B. The Peroxide Threat
Benzyl ethers are susceptible to autoxidation. Before moving any container older than 12 months:
-
Visual Inspection: Look for crystal formation around the cap or in the liquid.
-
Action: If crystals are present, DO NOT MOVE . Contact your EHS bomb squad/high-hazard team immediately.
Step-by-Step Disposal Workflows
Workflow A: Pure Substance (Unused/Expired)
For solid or neat liquid stocks.
-
Segregation: Isolate from strong oxidizers and reducing agents.
-
Containerization: Transfer to a chemically compatible container (HDPE or Amber Glass).
-
Note: If the original container is intact and amber, keep it.
-
-
Labeling:
-
Primary Name: 1-(Methoxymethyl)-2-nitrobenzene.
-
Hazard Class: Toxic, Irritant.
-
-
Waste Code Assignment:
-
Unless specifically listed in your local jurisdiction, default to Non-Regulated Organic (unless mixed with solvents).
-
Recommendation: Manage as Hazardous Waste regardless of regulatory exemptions due to nitro-group toxicity.
-
Workflow B: Reaction Mixtures (Spent Solvents)
For waste streams from deprotection reactions.
-
Quenching: Ensure no active reagents (e.g., Sodium Hydride, Lithium Aluminum Hydride) remain in the mixture.
-
pH Check: Neutralize to pH 5–9. Acidic conditions can accelerate ether hydrolysis; basic conditions can induce complex degradation of nitro compounds.
-
Solvent Segregation:
-
Halogenated: If mixed with DCM/Chloroform.
-
Non-Halogenated: If mixed with Methanol/THF/Ethyl Acetate.
-
-
Photostabilization: Wrap the waste container in aluminum foil or use a dedicated black waste drum.
Decision Logic for Waste Stream Management
The following diagram illustrates the decision-making process for categorizing and preparing the waste.
Figure 1: Decision matrix for safe categorization and packaging of nitrobenzyl ether waste.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "gloves." Nitro-aromatics can permeate standard nitrile rapidly.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Silver Shield / 4H (Laminate) | Nitro compounds often permeate Nitrile/Latex. Use Laminate liners under Nitrile outer gloves for dexterity + protection. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid handling where splashing is possible. |
| Respiratory | Fume Hood (Primary) | If handling outside a hood (spill cleanup), use a half-mask with Organic Vapor (OV) cartridges. |
| Body | Lab Coat (Cotton/Poly) | Standard protection. Tyvek sleeves recommended for large volume transfers. |
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate the immediate area.
-
Extinguish ignition sources (Flash point is high, but caution is mandatory).
-
Don PPE: Silver Shield gloves, goggles.
-
Absorb: Use vermiculite or sand. Avoid combustible absorbents like sawdust (Nitro compounds + cellulose = fire risk).
-
Clean: Wash surface with soap and water.[2] Collect all washings into the waste container.
Exposure[1][2][3][4]
-
Skin: Wash with soap and water for 15 minutes. Nitro compounds absorb transdermally—monitor for signs of methemoglobinemia (blue lips/fingernails).
-
Eyes: Rinse for 15 minutes.[1][3][4] Seek medical attention.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 33696, 1-(Methoxymethyl)-2-nitrobenzene. Retrieved from [Link]
-
Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[5] Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[5][6][7] Journal of the American Chemical Society, 126(14), 4581–4595. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[8][9] Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Nitrobenzyl methyl ether. (Note: Always consult the specific SDS provided by your vendor).
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Comprehensive Safety and Handling Guide for 1-(Methoxymethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks: A Proactive Approach to Safety
1-(Methoxymethyl)-2-nitrobenzene belongs to the nitroaromatic class of compounds. These substances are known for their potential toxicity and require careful handling to minimize exposure. The primary hazards associated with similar compounds include:
-
Toxicity: Nitrobenzene and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can affect the blood, leading to conditions like methemoglobinemia, which impairs oxygen transport in the body.[3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.[4]
-
Carcinogenicity: Some nitrobenzene compounds are suspected of causing cancer.[2][3][4]
-
Irritation: These compounds can cause skin and serious eye irritation.[5][6][7][8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-(Methoxymethyl)-2-nitrobenzene. The following table summarizes the required PPE, with explanations for the choices.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye irritation or damage.[6][9][10] Always wear both when handling the compound outside of a glove box. |
| Skin | Chemical-resistant lab coat | A lab coat made of appropriate material should be worn and fully buttoned to protect against accidental skin contact.[9][11] |
| Hands | Nitrile or Butyl rubber gloves | These materials offer good resistance to nitro-compounds.[9] It is crucial to double-glove and to change gloves immediately if they become contaminated. Always inspect gloves for tears or holes before use. |
| Respiratory | Chemical fume hood or a NIOSH-approved respirator | All work with 1-(Methoxymethyl)-2-nitrobenzene should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[9] |
| Feet | Closed-toe shoes | To protect feet from potential spills.[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is essential to minimize the risk of exposure and accidents.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 1-(Methoxymethyl)-2-nitrobenzene must occur in a designated area, such as a chemical fume hood, with the sash positioned at the lowest practical height to maximize airflow and protection.[11]
-
Emergency Equipment: Before starting any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be available in the immediate vicinity.[4] Do not use combustible materials like sawdust to clean up spills.[11]
Handling the Chemical
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing: Carefully weigh and dispense the compound within the fume hood. Use non-sparking tools to avoid ignition sources.[11]
-
During Reaction: Keep all containers with the compound tightly sealed when not in use. If the compound is being used in a reaction, ensure the apparatus is secure and properly vented within the fume hood.
Decontamination and Cleanup
-
Surface Decontamination: After each use, thoroughly decontaminate the work area with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8][12]
Disposal Plan: Ensuring Environmental Responsibility
1-(Methoxymethyl)-2-nitrobenzene and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste containing 1-(Methoxymethyl)-2-nitrobenzene in a dedicated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name.[4]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[4]
-
Empty Containers: Empty containers that have held the compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4] Under no circumstances should this chemical be disposed of down the drain. [4]
Emergency Procedures: Preparedness is Key
In the event of an emergency, follow these procedures:
-
Spill: In case of a spill, immediately evacuate the area and alert others.[4] If it is safe to do so, use an inert absorbent material to contain the spill.[4] The cleanup should be performed by trained personnel wearing appropriate PPE.
-
Inhalation: If inhaled, immediately move the individual to fresh air and seek medical attention.[12]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] Seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-(Methoxymethyl)-2-nitrobenzene.
Caption: PPE selection workflow for handling 1-(Methoxymethyl)-2-nitrobenzene.
References
- Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
- Personal protective equipment for handling 1,3-Dibromo-2,4,6-trinitrobenzene. Benchchem.
- 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520. PubChem.
- Safety D
- 350-46-9_GPS_Para Fluoro Nitro Benzene Solid (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Aarti Industries.
- 2-Nitrobenzene-1,4-diol. AK Scientific, Inc.
- 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058. PubChem.
- SAFETY D
- SAFETY D
- 1-Methoxy-2-nitrobenzene - Hazard. Computational Toxicology and Exposure Online Resources.
- SAFETY D
- SAFETY D
- Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care.
- SAFETY D
- 1,4-Dimethoxy-2-nitrobenzene SDS, 89-39-4 Safety D
- Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene. Benchchem.
- ICSC 0065 - NITROBENZENE.
- 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety D
- SAFETY D
- SAFETY D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
